molecular formula C24H30O9 B593433 Eupalinolide B

Eupalinolide B

Katalognummer: B593433
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: HPWMABTYJYZFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eupalinolide A is a germacranolide.

Eigenschaften

IUPAC Name

[9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMABTYJYZFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eupalinolide B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the molecular mechanisms underlying its potent anti-inflammatory and anti-cancer activities, with a focus on its interaction with key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional Chinese medicine for treating respiratory ailments such as bronchitis and cough.[1][2] Phytochemical investigations have revealed that the plant is a rich source of various bioactive compounds, including sesquiterpenoids, flavonoids, and triterpenes.[1] Among these, the sesquiterpene lactone this compound has emerged as a particularly promising therapeutic agent due to its significant anti-inflammatory and anti-cancer properties.[3][4] This guide details the scientific journey from the plant source to the isolated active compound and explores its molecular interactions.

Discovery and Isolation of this compound

The initial discovery of this compound was a result of systematic phytochemical screening of Eupatorium lindleyanum. Various chromatographic techniques have been employed for its isolation and purification. A particularly effective method is high-speed counter-current chromatography (HSCCC), which has demonstrated high efficiency in separating structurally similar sesquiterpenoid lactones.[1]

Plant Material

The aerial parts, particularly the flowers of Eupatorium lindleyanum, are the primary source for the isolation of this compound.[4][5] The concentration of this compound has been found to be highest in the flowers, followed by the leaves, with the lowest concentration in the stems.[4]

Quantitative Data

The following tables summarize the quantitative data related to the distribution and isolation of this compound.

Table 1: Concentration of this compound in Different Parts of Eupatorium lindleyanum

Plant PartAverage Concentration (mg/g)
Flowers12.681 ± 1.688
Leaves5.469 ± 0.710
Stems0.295 ± 0.082

Source: Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity.[4]

Table 2: Yield and Purity of this compound from HSCCC Isolation

Starting MaterialAmount of Starting Material (mg)Yield of this compound (mg)Purity of this compound (%)
n-butanol fraction of ethanol extract54019.397.1

Source: Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography.[1]

Experimental Protocols

Preparation of the n-Butanol Fraction
  • Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • Final Fraction: The n-butanol fraction is concentrated and used for the isolation of this compound.

High-Speed Counter-Current Chromatography (HSCCC) Isolation of this compound

This protocol is adapted from the methodology described by Wei et al. (2012).[1]

  • HSCCC Apparatus: A commercial HSCCC instrument is used for the separation.

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared.[1] The phases are thoroughly mixed and allowed to equilibrate at room temperature. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

  • Column Preparation: The multilayer coil column is first entirely filled with the upper stationary phase.

  • Sample Loading: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of a mixture of the upper and lower phases (1:1, v/v) and injected into the column through the sample loop.[6]

  • Chromatographic Separation: The apparatus is rotated at 900 rpm, and the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.[3][6]

  • Fraction Collection: The effluent is continuously monitored with a UV detector at 254 nm, and fractions are collected based on the chromatogram.

  • Purity Analysis: The purity of the collected fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

G cluster_extraction Extraction and Fractionation cluster_hsccc HSCCC Isolation plant Powdered Eupatorium lindleyanum extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol hsccc HSCCC Separation (n-hexane:EtOAc:MeOH:H2O 1:4:2:3) n_butanol->hsccc fractions Fraction Collection hsccc->fractions eupalinolide_b Pure this compound fractions->eupalinolide_b

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been shown to exert a range of biological effects, with its anti-inflammatory and anti-cancer activities being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.

This compound has been demonstrated to inhibit the NF-κB signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

G cluster_pathway NF-κB Signaling Pathway stimulus Pro-inflammatory Stimulus ikb_kinase IKK stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation ikb_nfkb_complex IκBα NF-κB ikb_kinase->ikb_nfkb_complex Phosphorylates IκBα nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Inflammatory Genes nucleus->transcription eupalinolide_b This compound eupalinolide_b->ikb_kinase Inhibits ikb_nfkb_complex->nfkb IκBα Degradation

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic, liver, and laryngeal cancer.[2][3][4] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation.

This compound has been shown to induce the generation of Reactive Oxygen Species (ROS) in cancer cells.[2][8] Elevated ROS levels can lead to cellular damage and trigger programmed cell death. One of the downstream effects of increased ROS is the induction of Endoplasmic Reticulum (ER) stress. The accumulation of unfolded proteins in the ER activates the Unfolded Protein Response (UPR), which can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8] The sustained activation of the JNK pathway is known to promote apoptosis.

G cluster_pathway ROS-ER-JNK Signaling Pathway eupalinolide_b This compound ros Increased ROS eupalinolide_b->ros er_stress ER Stress ros->er_stress jnk JNK Activation er_stress->jnk apoptosis Apoptosis jnk->apoptosis

Figure 3. this compound-induced activation of the ROS-ER-JNK pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. The constitutive activation of STAT3 is a common feature in many types of cancer. Analogs of this compound, such as Eupalinolide J, have been reported to suppress the growth of cancer cells by targeting the STAT3 signaling pathway.[2][9] This is achieved by inhibiting the phosphorylation of STAT3, which is essential for its activation and subsequent translocation to the nucleus to regulate the expression of target genes involved in tumorigenesis.

G cluster_pathway STAT3 Signaling Pathway cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Dimerization & Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression eupalinolide_analog Eupalinolide Analogs eupalinolide_analog->jak Inhibits

References

chemical structure and properties of Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B is a naturally occurring germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This document provides a detailed overview of its chemical structure, physicochemical properties, and diverse pharmacological activities. This compound has demonstrated significant potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent. This guide synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key biological assays, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound possesses a complex molecular architecture characteristic of sesquiterpenoid lactones. Its structure is fundamental to its biological activity, featuring reactive sites that can interact with cellular macromolecules.

Chemical Identity
IdentifierValue
IUPAC Name (3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6-(acetoxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (E)-4-hydroxy-2-methylbut-2-enoate
CAS Number 877822-41-8
Molecular Formula C₂₄H₃₀O₉
Molecular Weight 462.49 g/mol
SMILES CC(=O)OCC1=CC--INVALID-LINK--=O)--INVALID-LINK--=C[C@H]2OC(=O)C(=C)[C@@H]2--INVALID-LINK--OC(=O)C(=C\CO)\C
Physicochemical Data
PropertyValueSource
Physical Appearance White to off-white powder or a colorless oil.[1]
Solubility Soluble in DMSO (≥41.8 mg/mL and 60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol.[1]
Predicted Boiling Point 618.6 ± 55.0 °C[1]
Predicted Density 1.24 ± 0.1 g/cm³[1]
Predicted pKa 13.68 ± 0.10[1]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight and moisture.

Pharmacological Properties and Biological Activities

This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

This compound has shown potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of different forms of programmed cell death and the modulation of key signaling pathways.

Cell LineCancer TypeIC₅₀ (µM)Reference
TU686Laryngeal Cancer6.73[2]
TU212Laryngeal Cancer1.03[2]
M4eLaryngeal Cancer3.12[2]
AMC-HN-8Laryngeal Cancer2.13[2]
Hep-2Laryngeal Cancer9.07[2]
LCCLaryngeal Cancer4.20[2]
SMMC-7721Hepatocellular CarcinomaGrowth inhibition observed at 6-24 µM[3]
HCCLM3Hepatocellular CarcinomaGrowth inhibition observed at 6-24 µM[3]
MiaPaCa-2Pancreatic CancerViability inhibited at 0-10 µM[3]
PANC-1Pancreatic CancerViability inhibited at 0-10 µM[3]
PL-45Pancreatic CancerViability inhibited at 0-10 µM[3]
  • Induction of Ferroptosis and Apoptosis: In hepatocellular carcinoma cells, this compound induces ferroptosis, a form of iron-dependent programmed cell death, and apoptosis.[3][4] It also elevates reactive oxygen species (ROS) levels.[3]

  • Inhibition of LSD1: this compound is a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[2] This inhibition leads to increased H3K9me1 and H3K9me2 levels.[2]

  • ROS-ER-JNK Pathway Activation: It activates the ROS-ER-JNK signaling pathway, which is involved in its anti-migration effects on hepatic carcinoma cells.[3][4]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In laryngeal cancer cells, it suppresses EMT, a process crucial for cancer metastasis.[2]

  • Induction of Cuproptosis: In pancreatic cancer, this compound has been shown to induce cuproptosis, a copper-dependent form of cell death.[5]

Anti-Inflammatory and Immunomodulatory Activities

This compound demonstrates significant anti-inflammatory properties through the modulation of key inflammatory pathways.

AssayCell Line/ModelIC₅₀ / EffectReference
NO Production InhibitionLPS-stimulated RAW264.7 cells2.24 µM[3]
Rheumatoid ArthritisAdjuvant-induced arthritis (AIA) ratsAlleviated arthritis at 8-16 mg/kg (i.p.)[3]
Acute Lung InjuryLPS-induced miceAlleviated injury at 5-20 mg/kg (i.p.)[3]
PeriodontitisMouse modelAmeliorates inflammation and bone resorption[6]
  • Inhibition of NF-κB Signaling: this compound inhibits the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3, which leads to the suppression of IκBα degradation.[6]

  • Regulation of AMPK/mTOR/ULK-1 Signaling: In the context of rheumatoid arthritis, it promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0 to 50 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Include a vehicle control group.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K9me1, H3K9me2, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

LSD1 Inhibition Assay (In Vitro)
  • Reaction Setup: In a 96-well plate, add the LSD1 enzyme, a suitable substrate (e.g., a dimethylated histone H3 peptide), and various concentrations of this compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Detection: The demethylation reaction by LSD1 produces hydrogen peroxide. Add a reagent that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal (e.g., Amplex Red).

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: The signal intensity is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate two of the key pathways modulated by this compound.

G This compound Inhibition of NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_ubiquitination Ubiquitination cluster_nucleus Nucleus Stimulus LPS IKK IKK Complex Stimulus->IKK Activates UBE2D3 UBE2D3 IkBa_deg IκBα Degradation UBE2D3->IkBa_deg IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_p->UBE2D3 Target for Ubiquitination NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates EupalinolideB This compound EupalinolideB->UBE2D3 Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: this compound inhibits the NF-κB signaling pathway.

G This compound Activation of ROS-ER-JNK Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response EupalinolideB This compound Mitochondria Mitochondria EupalinolideB->Mitochondria ROS ROS Generation Mitochondria->ROS Induces ER Endoplasmic Reticulum (ER) ROS->ER Causes ER_Stress ER Stress ER->ER_Stress JNK JNK ER_Stress->JNK Activates p_JNK p-JNK JNK->p_JNK Phosphorylation Apoptosis Apoptosis p_JNK->Apoptosis Migration_Inhibition Inhibition of Cell Migration p_JNK->Migration_Inhibition

Caption: this compound activates the ROS-ER-JNK signaling pathway.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of pharmacological activities. Its ability to induce various forms of programmed cell death in cancer cells and to suppress key inflammatory pathways highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential drug development. This technical guide provides a comprehensive resource for researchers and professionals in the field to facilitate future investigations into this compelling molecule.

References

Eupalinolide B: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a germacrane-type sesquiterpenoid lactone isolated from the plant Eupatorium lindleyanum. This natural compound has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanisms of action, and the experimental protocols used to elucidate its functions. The information is tailored for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueCitation
CAS Number 877822-41-8
Molecular Formula C₂₄H₃₀O₉
Molecular Weight 462.49 g/mol
Appearance White powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Summary of Biological Activity

This compound exhibits significant cytotoxic and inhibitory effects across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) from various studies.

Cell LineCancer TypeIC₅₀ (µM)Citation
TU212Laryngeal Cancer1.03[1]
AMC-HN-8Laryngeal Cancer2.13[1]
M4eLaryngeal Cancer3.12[1]
LCCLaryngeal Cancer4.20[1]
TU686Laryngeal Cancer6.73[1]
Hep-2Laryngeal Cancer9.07[1]
MiaPaCa-2Pancreatic CancerMost pronounced effect among Eupalinolides A, B, and O
PANC-1Pancreatic CancerSignificant inhibitory effects
SMMC-7721HepatocarcinomaSignificant growth inhibition (6-24 µM)
HCCLM3HepatocarcinomaSignificant growth inhibition (6-24 µM)
RAW264.7Murine Macrophages2.24 (for NO production)

Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Key mechanisms include the induction of various forms of programmed cell death and the suppression of pro-inflammatory and survival pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

A primary anti-inflammatory mechanism of this compound involves the dual inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. It directly targets and inactivates the upstream kinase TAK1 (Transforming growth factor-β-activated kinase 1). This prevents the subsequent phosphorylation cascade, leading to reduced inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates EB This compound EB->TAK1 Inhibits IKK_complex IKKα/β TAK1->IKK_complex Phosphorylates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs Phosphorylates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65) IkBa->NFkB Sequesters p_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates p_MAPKs p-MAPKs Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates

Caption: Inhibition of NF-κB and MAPK pathways by this compound via TAK1.

Induction of ROS, ER Stress, and Ferroptosis

This compound has been shown to induce cell death in hepatocarcinoma cells by triggering ferroptosis, a form of iron-dependent regulated cell death. This process is mediated by the generation of Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress, which activates the JNK signaling pathway.

G cluster_workflow This compound Induced Ferroptosis Pathway EB This compound ROS ROS Generation EB->ROS GPx4 GPx4 Expression EB->GPx4 Decreases HO1 HO-1 Activation EB->HO1 ER_Stress ER Stress ROS->ER_Stress JNK_Activation JNK Pathway Activation ER_Stress->JNK_Activation Migration Cell Migration Inhibition JNK_Activation->Migration Ferroptosis Ferroptosis GPx4->Ferroptosis Inhibits HO1->Ferroptosis Induces

Caption: this compound induces ferroptosis via ROS, ER Stress, and JNK activation.

Induction of Cuproptosis in Pancreatic Cancer

In pancreatic cancer, this compound disrupts copper homeostasis, leading to a novel form of cell death known as cuproptosis. This mechanism involves ferredoxin 1 (FDX1), which promotes the aggregation of lipoylated proteins in the mitochondrial tricarboxylic acid (TCA) cycle, causing lethal proteotoxic stress.[2]

G cluster_workflow This compound Induced Cuproptosis Pathway EB This compound Cu_Homeostasis Disrupted Copper Homeostasis EB->Cu_Homeostasis FDX1 FDX1 Cu_Homeostasis->FDX1 Impacts DLAT Lipoylated DLAT (TCA Cycle) Cu_Homeostasis->DLAT Copper binds to FDX1->DLAT Promotes Lipoylation Aggregation Protein Aggregation DLAT->Aggregation Proteotoxic_Stress Proteotoxic Stress Aggregation->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Cuproptosis induction by this compound in pancreatic cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize the activity of this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

  • Objective: To quantify the number of viable cells after treatment with this compound.

  • Principle: The Cell Counting Kit-8 (CCK-8) contains WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3][4]

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][4]

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol measures the generation of intracellular Reactive Oxygen Species (ROS) following treatment with this compound.

  • Objective: To detect and quantify intracellular ROS levels.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with this compound for the desired time.

    • Probe Preparation: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium immediately before use.[5]

    • Staining: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[6][7]

    • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

    • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm) or visualize using a fluorescence microscope.[6][7]

    • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to determine the fold-change in ROS production.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in pathways like NF-κB and MAPK.

  • Objective: To analyze the levels of total and phosphorylated proteins (e.g., p65, IκBα, p38, JNK) after this compound treatment.

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-JNK) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin or GAPDH.

References

A Technical Guide to Sesquiterpene Lactones and the Promising Therapeutic Potential of Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of sesquiterpene lactones, a diverse class of naturally occurring compounds with significant therapeutic potential. It further delves into a specific and promising example, Eupalinolide B, detailing its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Sesquiterpene Lactones (SLs)

Sesquiterpene lactones (SLs) are a large and structurally diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Predominantly found in plants of the Asteraceae family, over 5000 different SLs have been identified.[1] Their chemical diversity, arising from various carbocyclic skeletons and functional group modifications, contributes to a wide array of biological activities.

Historically, plants containing SLs have been used in traditional medicine to treat a variety of ailments, including inflammation, pain, and fever.[2] Modern scientific investigation has confirmed and expanded upon these traditional uses, revealing potent anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[3][4][5][6][7] The mechanism of action for many SLs is attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and form covalent bonds with nucleophilic groups in proteins, thereby modulating their function.[7][8][9] Key signaling pathways often targeted by SLs include nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), both of which are critical regulators of inflammation and cell proliferation.[4][8]

This compound: A Sesquiterpene Lactone of Therapeutic Interest

This compound is a germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[8] It has emerged as a compound of significant interest due to its potent anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the liver, pancreas, and larynx.[8] Its anti-cancer mechanisms are multifaceted and involve the induction of ferroptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.

2.1.1. Quantitative Anti-Cancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
TU686Laryngeal Cancer6.73[8]
TU212Laryngeal Cancer1.03[8]
M4eLaryngeal Cancer3.12[8]
AMC-HN-8Laryngeal Cancer2.13[8]
Hep-2Laryngeal Cancer9.07[8]
LCCLaryngeal Cancer4.20[8]
MiaPaCa-2Pancreatic Cancer> normal cells
PANC-1Pancreatic Cancer> normal cells
PL-45Pancreatic Cancer> normal cells

2.1.2. Signaling Pathways in Anti-Cancer Action

This compound exerts its anti-cancer effects through the modulation of several signaling pathways. One key pathway is the ROS-ER-JNK signaling cascade.

G Eupalinolide_B This compound ROS ROS Generation Eupalinolide_B->ROS Ferroptosis Ferroptosis Eupalinolide_B->Ferroptosis induces ER_Stress ER Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Cell_Death Cancer Cell Death JNK_Activation->Cell_Death promotes Ferroptosis->Cell_Death

Figure 1: this compound-induced cancer cell death pathway.
Anti-Inflammatory Activity of this compound

This compound also exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of inflammatory signaling pathways such as NF-κB.

2.2.1. Quantitative Anti-Inflammatory Data

AssayCell LineIC50 (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.72.24

2.2.2. Signaling Pathway in Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated, in part, by the inhibition of the NF-κB signaling pathway.

G Eupalinolide_B This compound NF_kB_Activation NF-κB Activation Eupalinolide_B->NF_kB_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO) NF_kB_Activation->Pro_inflammatory_Mediators

Figure 2: Inhibition of NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Extraction and Isolation of this compound

A general procedure for the isolation of this compound from Eupatorium lindleyanum involves solvent extraction followed by chromatographic separation.

G Start Dried E. lindleyanum Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid) Crude_Extract->Fractionation Fractions Solvent Fractions Fractionation->Fractions Chromatography Chromatography (e.g., Column, HPLC) Fractions->Chromatography Eupalinolide_B Pure this compound Chromatography->Eupalinolide_B

References

Eupalinolide B: A Technical Guide to its Physical Properties and Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpenoid lactone isolated from the plant Eupatorium lindleyanum.[1][2][3] This natural compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[2][3][4] A thorough understanding of its physical and chemical properties, particularly its solubility, is fundamental for researchers working on its formulation and application in various experimental models. This guide provides an in-depth overview of the physical characteristics of this compound and its solubility in Dimethyl Sulfoxide (DMSO), a common solvent in pharmacological research.

Physical Properties of this compound

This compound is characterized by the following physical properties:

PropertyValueSource
Molecular Formula C24H30O9[5][6][7]
Molecular Weight 462.49 g/mol [1][6][7]
Appearance Colorless oil or white powder[5][8]
Purity ≥98%[1][5]

Solubility of this compound in DMSO

DMSO is a highly effective solvent for this compound. The reported solubility values vary slightly across different suppliers, which may be attributed to differences in purity and the specific experimental conditions used for determination.

Solubility in DMSOMolar Concentration (approx.)Source
≥41.8 mg/mL≥90.4 mM[5]
60 mg/mL129.73 mM[6]
100 mg/mL216.22 mM[2]

It is often recommended to use sonication or gentle heating to facilitate the dissolution of this compound in DMSO, especially at higher concentrations.[6][9] For optimal stability, stock solutions in DMSO should be stored at -20°C or -80°C and used within a specified timeframe to prevent degradation.[1][6]

Experimental Protocols

Determination of Physical Appearance

Objective: To visually inspect and describe the physical state and color of this compound.

Materials:

  • A sample of this compound

  • Spatula

  • White weighing paper or a watch glass

  • Microscope (optional)

Procedure:

  • Place a small amount of this compound onto a clean, dry piece of white weighing paper or a watch glass.

  • Observe the sample under adequate lighting.

  • Record the physical state (e.g., crystalline solid, powder, oil).

  • Note the color of the sample against the white background.

  • If the sample is a solid, a microscope can be used to observe the crystal structure, if any.

  • Compare the observations with the information provided by the supplier.

Determination of Solubility in DMSO

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled water bath

  • Calibrated micropipettes

  • Small glass vials with screw caps

Procedure:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a glass vial.

  • Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.

  • Tightly cap the vial and vortex the mixture for 1-2 minutes.

  • If the solid does not completely dissolve, place the vial in a sonicator bath for 10-15 minutes. Gentle warming in a water bath (e.g., to 37°C) can also be applied.[9]

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, add another known weight of this compound and repeat steps 3-5.

  • If the solid has not completely dissolved, add small, incremental volumes of DMSO (e.g., 10 µL at a time), repeating steps 3-5 after each addition until the solid is fully dissolved.

  • The solubility is calculated as the total mass of this compound divided by the total volume of DMSO used to achieve a clear solution.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. For instance, it has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3.[4][10] This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory and pro-survival functions.

G cluster_inhibition Inhibitory Action of this compound cluster_pathway NF-κB Signaling Pathway Eupalinolide_B This compound UBE2D3 UBE2D3 Eupalinolide_B->UBE2D3 targets and inhibits Ub Ubiquitination UBE2D3->Ub promotes IKK IKK Complex IκBα IκBα IKK->IκBα phosphorylates IκBα->Ub NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome IκBα_NFκB IκBα-NF-κB Complex Proteasome->IκBα_NFκB degrades IκBα Gene_Expression Pro-inflammatory Gene Expression IκBα_NFκB->IKK IκBα_NFκB->NFκB releases

Caption: Inhibition of the NF-κB pathway by this compound.

G start Start: Weigh this compound add_dmso Add precise volume of DMSO start->add_dmso mix Vortex and/or Sonicate add_dmso->mix check Is the solid completely dissolved? mix->check add_solvent Add incremental volume of DMSO check->add_solvent No calculate Calculate Solubility (mg/mL) check->calculate Yes add_compound Add more This compound add_solvent->mix end End calculate->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Germacrane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Germacrane sesquiterpenes are a diverse class of C15 isoprenoids that serve as crucial precursors to a vast array of bioactive molecules, including many sesquiterpene lactones with significant pharmacological potential. Understanding their biosynthesis is paramount for applications in metabolic engineering, synthetic biology, and drug development. This guide provides a detailed overview of the germacrane biosynthesis pathway, starting from the central precursor farnesyl pyrophosphate (FPP). It covers the key enzymes, such as germacrene synthases (GAS, GDS) and modifying cytochrome P450 monooxygenases (P450s), presents quantitative kinetic data for these enzymes, details relevant experimental protocols, and illustrates the core metabolic and regulatory pathways using logical diagrams.

The Core Biosynthesis Pathway: From Precursor to Skeleton

The biosynthesis of all sesquiterpenes, including the germacranes, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). In most plant and fungal systems, FPP is synthesized via the mevalonate (MVA) pathway in the cytosol. The formation of the characteristic 10-membered germacrane ring is the first committed step, catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

Formation of the Germacrane Skeleton

The cyclization of the linear FPP molecule into the various germacrene isomers (A, B, C, D) is a mechanistically complex process initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate is then guided by the specific topology of the enzyme's active site to cyclize and deprotonate, yielding a specific germacrene isomer.

  • Germacrene A Synthase (GAS): This enzyme catalyzes the formation of (+)-germacrene A, which is a key intermediate in the biosynthesis of many sesquiterpene lactones, such as costunolide, in plants of the Asteraceae family like chicory (Cichorium intybus)[1][2].

  • Germacrene D Synthase (GDS): This synthase produces germacrene D, a common component of essential oils with roles in plant defense and insect communication. Both (+) and (-) enantiomers of germacrene D are found in nature, and they are produced by distinct enantiospecific synthases that proceed through different reaction mechanisms[3].

Germacrane_Biosynthesis_Pathway

Downstream Modifications: The Role of Cytochrome P450s

Once the germacrene skeleton is formed, it undergoes extensive modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the vast structural diversity and biological activities of germacrane derivatives.

A well-studied pathway is the biosynthesis of sesquiterpene lactones (STLs) from (+)-germacrene A in Asteraceae. This involves a sequence of oxidative steps:

  • Germacrene A Oxidase (GAO): A P450 enzyme (e.g., CYP71AV9 from Cynara cardunculus) catalyzes the multi-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid (GAA)[4].

  • Costunolide Synthase (COS): Another P450 (e.g., CYP71BL5) then hydroxylates GAA at the C6 position. The resulting intermediate spontaneously undergoes lactonization to form costunolide, a central precursor for a wide range of STLs[4][5].

Quantitative Data of Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. This data is critical for metabolic modeling and engineering efforts.

EnzymeOrganismSubstrateK_m (μM)k_cat (s⁻¹)V_max (pmol h⁻¹ μg⁻¹)Optimal pHReference
(+)-Germacrene A Synthase Cichorium intybusFPP6.6--~6.7[2]
CiGASsh Cichorium intybusFPP3.2-21.5~7.5[1]
CiGASlo Cichorium intybusFPP6.9-13.9~6.8[1]
LcTPS3 (GAS) Liriodendron chinenseFPP17.72 ± 0.471.90 ± 0.33-7.5[6]

Regulation of Germacrane Biosynthesis

The production of germacranes and their derivatives is tightly regulated at the transcriptional level, often as part of a plant's defense response to biotic or abiotic stress. Phytohormones, particularly jasmonic acid (JA), are key signaling molecules in this process.

The JA signaling pathway involves the degradation of JAZ repressor proteins, which liberates transcription factors (TFs) to activate the expression of target genes. In the context of sesquiterpene biosynthesis, TFs from the MYC family (a class of basic helix-loop-helix, bHLH, TFs) are known to be central regulators. For instance, AsMYC2 in Aquilaria sinensis directly binds to the promoter of sesquiterpene synthase genes to control their expression in response to JA. Other TF families like WRKY, AP2/ERF, and SPL also play significant roles in modulating terpene biosynthesis[7][8][9][10].

JA_Signaling_Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the germacrane biosynthesis pathway.

Heterologous Expression and Purification of a Germacrene Synthase

This protocol describes the expression of a His-tagged germacrene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

  • Gene Cloning and Transformation:

    • The coding sequence of the target synthase is PCR-amplified and cloned into a pET expression vector (e.g., pET28a) containing an N-terminal His₆-tag.

    • The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C.

    • Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Incubate the culture for an additional 16-20 hours at a reduced temperature (e.g., 16-20°C) to improve protein solubility[11].

  • Cell Lysis and Purification:

    • Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis/Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30s on, 30s off).

    • Clarify the lysate by centrifugation (e.g., 15,000 x g, 30 min, 4°C).

    • Equilibrate a Ni-NTA affinity column with Binding Buffer. Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (Binding Buffer with a slightly higher imidazole concentration, e.g., 40 mM).

    • Elute the His-tagged protein with Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze fractions by SDS-PAGE to check for purity. Pool the purest fractions and desalt/buffer-exchange into a suitable Storage Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT). Store aliquots at -80°C.

In Vitro Germacrene Synthase Activity Assay

This protocol is used to determine the function and kinetic parameters of the purified synthase.

  • Assay Reaction Setup:

    • Prepare an assay buffer, for example: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

    • In a 2 mL glass GC vial, add 450 µL of assay buffer.

    • Add 1-5 µg of the purified enzyme.

    • Overlay the aqueous phase with 500 µL of an organic solvent (e.g., n-pentane or n-hexane) to trap the volatile sesquiterpene products.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~25-50 µM (for standard assays) or varying concentrations (e.g., 0.5 to 80 µM) for kinetic analysis[2].

    • Seal the vial and incubate at a controlled temperature (e.g., 30-35°C) for 1-2 hours with gentle agitation[6].

  • Product Extraction:

    • Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

    • Separate the layers by centrifugation (e.g., 1,000 x g, 5 min).

    • Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove residual water. The sample is now ready for GC-MS analysis.

GC-MS Analysis of Sesquiterpene Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile terpene products.

  • Instrumentation and Column:

    • Use a GC-MS system equipped with a non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[12][13].

  • GC Conditions:

    • Injector Temperature: This is a critical parameter. To analyze germacrene A without thermal rearrangement, use a low injector temperature of 150°C [2]. To intentionally induce the Cope rearrangement of germacrene A to β-elemene for confirmation, a high temperature of 250°C can be used[2].

    • Oven Temperature Program: A typical program starts at a low temperature and ramps up. For example: hold at 50°C for 2 min, then ramp at 5°C/min to 150°C, then ramp at 20°C/min to 280°C, and hold for 2 min[12].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-450.

  • Data Analysis:

    • Identify products by comparing their retention times and mass spectra to those of authentic standards or by matching spectra to libraries such as NIST. The mass spectrum of germacrenes typically shows a molecular ion (M⁺) at m/z 204.

Experimental_Workflow

References

The Structural Elucidation of Eupalinolide B and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eupalinolide B is a member of the sesquiterpene lactone class of natural products, a diverse family of compounds known for their wide range of biological activities. Isolated from plants of the Eupatorium genus, these molecules have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anticancer effects.[1][2] The complex stereochemistry and dense functionality of eupalinolides make their structural elucidation a challenging and critical task, relying on a synergistic combination of modern spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and data interpretation central to determining the structure of this compound and its related derivatives.

Experimental Protocols: From Plant to Pure Compound

The journey to structural elucidation begins with the isolation and purification of the target compounds from their natural source, typically the aerial parts of plants like Eupatorium lindleyanum.[1] The process is a multi-step procedure requiring careful execution to ensure the integrity of the compounds.

1.1. Extraction and Preliminary Fractionation The dried and powdered plant material is the starting point for extraction. A common method involves percolation with a polar solvent, such as 95% ethanol, to efficiently extract a broad range of secondary metabolites.[1] The resulting crude extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility, yielding several primary fractions.

1.2. Chromatographic Purification The primary fractions, which are still complex mixtures, undergo several rounds of chromatography to isolate individual compounds.

  • Column Chromatography (CC): Fractions rich in sesquiterpenes are typically subjected to silica gel column chromatography.[1] Elution is performed with a gradient solvent system, such as a mixture of chloroform and methanol, with polarity increasing gradually to separate compounds based on their affinity for the stationary phase.

  • Reversed-Phase Chromatography: Further purification is often achieved using C18 reversed-phase silica gel columns.[3] This technique separates molecules based on their hydrophobicity.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain compounds with high purity (>98%) is accomplished using preparative or semi-preparative HPLC, often on a reversed-phase column.[4]

The entire purification process is monitored by Thin-Layer Chromatography (TLC) to track the separation and identify fractions containing the compounds of interest.

Spectroscopic Analysis: Deciphering the Molecular Architecture

Once a pure compound is isolated, its structure is determined using a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary techniques for the structural elucidation of novel organic compounds.

2.1. Mass Spectrometry (MS) Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS), often using Electrospray Ionization (ESI), can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion.[5] Tandem MS (MS/MS) experiments provide information about the compound's structure by inducing fragmentation and analyzing the resulting daughter ions.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. A suite of 1D and 2D NMR experiments is employed to build the molecular structure piece by piece.

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing essential information for determining the relative stereochemistry of the molecule.

Below is a generalized workflow for the isolation and structural elucidation of a natural product like this compound.

G Experimental Workflow for Structural Elucidation cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation cluster_nmr_details NMR Experiments plant Plant Material (E. lindleyanum) extract Ethanol Extraction plant->extract partition Solvent Partitioning extract->partition cc Column Chromatography (Silica) partition->cc rp Reversed-Phase Chromatography (C18) cc->rp hplc Preparative HPLC rp->hplc pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (HR-MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr structure Structure Determination ms->structure nmr->structure nmr_1d 1D NMR (¹H, ¹³C, DEPT) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY)

Fig 1. General workflow for natural product elucidation.

Quantitative Data and Interpretation

Disclaimer: The original 1981 publication by Ito and Iida detailing the spectral data for this compound was not accessible. Therefore, as a representative example of the data quality and type, the complete ¹H and ¹³C NMR assignments for the structurally similar derivative, Eupalinolide C , isolated from the same plant genus, are provided below.[1] Eupalinolide C differs from this compound primarily by the presence of an additional acetate group.

The following tables summarize the NMR spectral data for Eupalinolide C, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.[1]

Table 1: ¹H NMR Data for Eupalinolide C (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.17d9.0
2a2.25m
2b2.05m
35.82dd9.0, 4.5
55.25d9.5
65.87dd12.0, 9.0
85.40t9.0
9a2.65m
9b2.40m
13a6.25s
13b5.60s
14a4.85d12.5
14b4.70d12.5
151.80s
3'-OAc2.08s
14-OAc2.10s
2'6.85q7.0
4'4.30s
5'1.95s

Table 2: ¹³C NMR Data for Eupalinolide C (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1134.213122.5
238.51464.1
374.81516.5
4141.51'166.1
5128.12'139.8
678.23'128.5
745.14'61.5
876.55'14.8
940.13-OAc (CO)169.5
10130.53-OAc (CH₃)21.2
11138.114-OAc (CO)170.2
12170.814-OAc (CH₃)20.9

The fragmentation pattern in mass spectrometry provides further structural confirmation. For germacrane-type sesquiterpene lactones like eupalinolides, characteristic fragmentation includes the loss of acyl side chains, water, and carbon monoxide, as well as cleavages within the ten-membered ring system.

G Logical MS Fragmentation Pathway M Molecular Ion [M+H]⁺ F1 [M+H - R¹COOH]⁺ M->F1 - Side Chain 1 F2 [M+H - R²COOH]⁺ M->F2 - Side Chain 2 F3 [M+H - H₂O]⁺ M->F3 - H₂O F4 [F1 - H₂O]⁺ F1->F4 - H₂O F6 Core Lactone Fragment F1->F6 F5 [F2 - H₂O]⁺ F2->F5 - H₂O F2->F6 F3->F6 Further Losses

Fig 2. Logical MS fragmentation for a eupalinolide.

Biological Context: Signaling Pathway Interactions

The interest in this compound and its derivatives extends beyond their chemical structures to their biological activities. These compounds have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer. For instance, eupalinolides can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are central regulators of the immune response and cell proliferation, and their inhibition is a key mechanism behind the observed anti-inflammatory and anticancer effects of these natural products.

G Simplified NF-κB Signaling Pathway Inhibition LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus Nucleus NFkB->Nucleus translocates Nucleus->Genes activates EB This compound EB->TAK1 EB->IKK

Fig 3. Inhibition of NF-κB pathway by this compound.

References

Eupalinolide B: A Technical Guide to its Bioactive Properties and Preliminary Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the preliminary screening of this compound's bioactivity, with a focus on its anti-cancer and anti-inflammatory properties. It summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural product that has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[2] Its potential to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation makes it a compelling candidate for further investigation as a therapeutic agent. This guide will delve into the current understanding of its bioactivity, providing a foundation for future research and development.

Bioactivity and Quantitative Data

This compound exhibits potent cytotoxic and anti-inflammatory effects across various models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 ValueExposure Time
TU686Laryngeal Cancer6.73 µM-
TU212Laryngeal Cancer1.03 µM-
M4eLaryngeal Cancer3.12 µM-
AMC-HN-8Laryngeal Cancer2.13 µM-
Hep-2Laryngeal Cancer9.07 µM-
LCCLaryngeal Cancer4.20 µM-
SMMC-7721Hepatocarcinoma-24-72 h (Significant Inhibition)
HCCLM3Hepatocarcinoma-24-72 h (Significant Inhibition)
MiaPaCa-2Pancreatic Cancer-24 h (Significant Inhibition)
PANC-1Pancreatic Cancer-24 h (Significant Inhibition)
PL-45Pancreatic Cancer-24 h (Significant Inhibition)

Data compiled from multiple sources.[1][3]

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineAssayIC50 Value
RAW264.7NO Production Inhibition2.24 µM

Data from a study on LPS-stimulated RAW264.7 cells.[1]

Table 3: In Vivo Anti-tumor Efficacy of this compound

Cancer ModelAnimal ModelDosageTreatment ScheduleOutcome
Hepatocarcinoma (SMMC-7721 or HCCLM3 xenograft)Nude Mice25-50 mg/kg (i.p.)Every 2 days for 3 weeksSignificant reduction in tumor volume and weight.[1][4]
Laryngeal Cancer (TU212 xenograft)Nude Mice--Significant suppression of tumor growth.[3]
Pancreatic Cancer (PANC-1 xenograft)Nude Mice--Reduced tumor growth and Ki-67 expression.[2]

Key Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical signaling pathways.

Anti-Cancer Mechanisms
  • Induction of Ferroptosis and Cuproptosis: In hepatic and pancreatic cancer cells, this compound has been shown to induce two distinct forms of programmed cell death: ferroptosis and cuproptosis.[2][4] It triggers ferroptosis by increasing reactive oxygen species (ROS) and activating the ER-JNK pathway, while also downregulating GPx4, a key regulator of ferroptosis.[4] In pancreatic cancer, it disrupts copper homeostasis, leading to cuproptosis, a copper-dependent form of cell death.[2]

  • Cell Cycle Arrest: this compound can arrest the cell cycle at the S phase in hepatic carcinoma cells by downregulating the expression of CDK2 and cyclin E1.[4]

  • Inhibition of Metastasis: It has been found to inhibit the migration of human hepatic carcinoma cells through the activation of the ROS-ER-JNK signaling pathway.[4]

  • Apoptosis Induction: this compound induces apoptosis in cancer cells.[1]

Anti-Inflammatory Mechanisms
  • Inhibition of NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

  • MAPK Pathway Inhibition: The compound also demonstrates inhibitory effects on MAPK signaling pathways.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary screening of this compound's bioactivity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., SMMC-7721, HCCLM3, PANC-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-32 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, GPX4, p-JNK, JNK, NF-κB p65, IκBα) overnight at 4°C.[4][5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Animal Model: Use 4-6 week old male BALB/c nude mice.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ SMMC-7721 or HCCLM3 cells) into the right flank of each mouse.[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly divide the mice into control and treatment groups. Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via intraperitoneal injection every other day for a specified period (e.g., 3 weeks).[1][4]

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).[2]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

EupalinolideB_Anticancer_Pathway cluster_EB This compound cluster_Cellular_Effects Cellular Effects cluster_Signaling Signaling Pathways cluster_Outcomes Outcomes EB This compound ROS ↑ ROS Generation EB->ROS Cu_Homeostasis Disrupts Copper Homeostasis EB->Cu_Homeostasis Cell_Cycle S Phase Arrest EB->Cell_Cycle Metastasis ↓ Migration/ Invasion EB->Metastasis GPX4 ↓ GPX4 EB->GPX4 ER_Stress ↑ ER Stress ROS->ER_Stress Cuproptosis Cuproptosis Cu_Homeostasis->Cuproptosis JNK ↑ p-JNK ER_Stress->JNK CDK2_CyclinE1 ↓ CDK2/Cyclin E1 Cell_Cycle->CDK2_CyclinE1 Proliferation ↓ Proliferation Metastasis->Proliferation Ferroptosis Ferroptosis JNK->Ferroptosis GPX4->Ferroptosis CDK2_CyclinE1->Proliferation

Caption: this compound Anti-Cancer Signaling Pathways.

EupalinolideB_Antiinflammatory_Pathway cluster_Stimulus Inflammatory Stimulus cluster_EB This compound cluster_Signaling Signaling Pathway cluster_Outcomes Outcomes LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation MAPK_Activation MAPK Activation LPS->MAPK_Activation EB This compound EB->NFkB_Activation EB->MAPK_Activation Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokines NO_Production ↓ NO Production MAPK_Activation->NO_Production

Caption: this compound Anti-Inflammatory Signaling Pathway.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Cell Culture (Cancer/Immune Cells) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Mechanism Mechanism Studies (Western Blot, etc.) Treatment->Mechanism Animal_Model Xenograft/ Inflammation Model Viability->Animal_Model Mechanism->Animal_Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Efficacy Efficacy Assessment (Tumor size, etc.) In_Vivo_Treatment->Efficacy Toxicity Toxicity Evaluation In_Vivo_Treatment->Toxicity

Caption: General Experimental Workflow for this compound Bioactivity Screening.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-targeted therapeutic agent with robust anti-cancer and anti-inflammatory activities. The data presented in this guide highlight its ability to induce various forms of programmed cell death in cancer cells and to suppress key inflammatory pathways. The detailed experimental protocols provide a framework for researchers to further investigate its mechanisms of action and to evaluate its efficacy in various disease models.

Future research should focus on optimizing its therapeutic index, exploring its efficacy in combination with other therapies, and conducting more extensive preclinical toxicology studies. The promising preliminary bioactivity of this compound warrants its continued investigation as a lead compound in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Eupalinolide B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] This document provides a detailed protocol for the extraction and purification of this compound, designed to yield a high-purity compound suitable for research and drug development purposes. The protocol is based on a combination of solvent extraction, liquid-liquid partitioning, and high-speed counter-current chromatography (HSCCC).

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound from Eupatorium lindleyanum.

Table 1: Extraction and Fractionation Yields

ParameterValueReference
Starting Plant Material (dried, powdered aerial parts)10.0 kg[3]
Ethanol (95%) Extract Yield765.3 g[4]
n-Butanol Fraction Yield68.21 g[3][4]

Table 2: HSCCC Purification of this compound from n-Butanol Fraction

ParameterValueReference
Starting n-Butanol Fraction540 mg[3][5]
Yield of this compound19.3 mg[3][5]
Purity of this compound (determined by HPLC)97.1%[3][5]

Experimental Protocols

This section details the methodologies for the extraction of this compound from Eupatorium lindleyanum and its subsequent purification.

Part 1: Extraction and Fractionation

This protocol describes the initial extraction from the plant material and the subsequent fractionation to isolate the n-butanol fraction enriched with this compound.

1.1. Materials and Equipment:

  • Dried, powdered aerial parts of Eupatorium lindleyanum DC.

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Large-scale extraction vessel

  • Rotary evaporator

  • Separatory funnels

  • Filtration apparatus

1.2. Extraction Procedure:

  • The dried, powdered aerial parts of E. lindleyanum (10.0 kg) are subjected to extraction with 95% ethanol (100 L) at ambient temperature for 3 days.[3]

  • This extraction process is repeated three times to ensure exhaustive extraction of the plant material.[3]

  • The ethanol extracts from the three cycles are combined.

  • The solvent is removed from the combined extract under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[3]

1.3. Fractionation Procedure:

  • The crude ethanol extract is suspended in deionized water.[3]

  • The aqueous suspension is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[3] This is typically done in a large separatory funnel.

  • The n-butanol fraction, which contains this compound, is collected.

  • The solvent from the n-butanol fraction is removed under reduced pressure to yield the dried n-butanol fraction.[3]

Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the purification of this compound from the n-butanol fraction using HSCCC.

2.1. Materials and Equipment:

  • n-Butanol fraction of Eupatorium lindleyanum extract

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Deionized water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

  • Solvents for HPLC (acetonitrile and water)

2.2. HSCCC Procedure:

  • Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.[3][5] The mixture is thoroughly shaken and allowed to equilibrate and separate in a separatory funnel. The two phases are then separated for use.

  • Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system (a mixture of the upper and lower phases).[5]

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a speed of 900 rpm.[5]

    • The mobile phase (the lower phase of the solvent system) is pumped into the column at a flow rate of 2.0 mL/min.[5]

    • After the hydrodynamic equilibrium is established, the sample solution is injected.

    • The effluent from the column is continuously monitored with a UV detector at a wavelength of 254 nm.[5]

    • Fractions are collected based on the resulting chromatogram peaks. The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the collected fraction containing this compound is determined by High-Performance Liquid Chromatography (HPLC).[3][5]

Visualizations

Diagram 1: this compound Extraction and Purification Workflow

Extraction_Purification_Workflow Plant Dried, Powdered Eupatorium lindleyanum (Aerial Parts) Extraction Ethanol Extraction (95% EtOH, 3x) Plant->Extraction Evaporation1 Solvent Evaporation (Rotary Evaporator) Extraction->Evaporation1 CrudeExtract Crude Ethanol Extract Evaporation1->CrudeExtract Suspension Suspend in Water CrudeExtract->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning PetEther Petroleum Ether Fraction (Discard) Partitioning->PetEther Non-polar waste EtOAc Ethyl Acetate Fraction (Discard) Partitioning->EtOAc Intermediate polarity waste nBuOH n-Butanol Fraction Partitioning->nBuOH Polar fraction Evaporation2 Solvent Evaporation nBuOH->Evaporation2 DryFraction Dried n-Butanol Fraction Evaporation2->DryFraction HSCCC HSCCC Purification (n-hexane:EtOAc:MeOH:H2O 1:4:2:3) DryFraction->HSCCC PureEupB Purified this compound HSCCC->PureEupB HPLC Purity Analysis (HPLC) PureEupB->HPLC FinalProduct This compound (>97% Purity) HPLC->FinalProduct

Caption: Workflow for this compound extraction and purification.

References

Eupalinolide B: In Vitro Application Notes and Protocols for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties. This document outlines detailed protocols for treating cultured cancer cells with this compound and assessing its effects on cell viability, apoptosis, cell cycle progression, and migration. Additionally, it summarizes key quantitative data and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound is a natural compound isolated from Eupatorium lindleyanum that has shown significant potential as an anti-cancer agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the proliferation and inducing cell death in various cancer cell lines, including pancreatic, laryngeal, and hepatic carcinoma.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of reactive oxygen species (ROS), modulation of signaling pathways such as MAPK/JNK, and inhibition of lysine-specific demethylase 1 (LSD1).[1][2][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
PANC-1Pancreatic CancerNot explicitly stated, but effective at 5-10 µM24 h[1]
MiaPaCa-2Pancreatic CancerNot explicitly stated, but effective at 5-10 µM24 h[1]
TU686Laryngeal Cancer6.73Not Specified[2]
TU212Laryngeal Cancer1.03Not Specified[2]
M4eLaryngeal Cancer3.12Not Specified[2]
AMC-HN-8Laryngeal Cancer2.13Not Specified[2]
Hep-2Laryngeal Cancer9.07Not Specified[2]
LCCLaryngeal Cancer4.20Not Specified[2]
SMMC-7721Hepatic CarcinomaEffective at 6-24 µM24-72 h[3][4]
HCCLM3Hepatic CarcinomaEffective at 6-24 µM24-72 h[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and the general workflows for the experimental protocols described in this document.

Eupalinolide_B_Signaling_Pathway cluster_ros ROS Generation & Cuproptosis cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_lsd1 LSD1 Inhibition Eupalinolide_B This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_B->ROS Copper Copper Homeostasis Disruption Eupalinolide_B->Copper JNK ↑ p-JNK Eupalinolide_B->JNK NFkB ↓ NF-κB Signaling Eupalinolide_B->NFkB LSD1 ↓ LSD1 Activity Eupalinolide_B->LSD1 Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Cuproptosis Copper->Cuproptosis Cuproptosis->Apoptosis JNK->Apoptosis Cell_Proliferation ↓ Cell Proliferation NFkB->Cell_Proliferation Migration ↓ Migration & Invasion NFkB->Migration H3K9 ↑ H3K9me1/me2 LSD1->H3K9 inhibition leads to LSD1->Cell_Proliferation

Caption: this compound Signaling Pathways. Max Width: 760px.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PANC-1, TU212) EB_Prep 2. This compound Stock Preparation Treatment 3. Cell Treatment with This compound Cell_Culture->Treatment EB_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Migration Migration/Invasion (Transwell/Wound Healing) Treatment->Migration Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50_Calc IC50 Calculation Viability->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry Microscopy Microscopy & Image Analysis Migration->Microscopy WB_Analysis Western Blot Quantification Western_Blot->WB_Analysis

Caption: General Experimental Workflow. Max Width: 760px.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 40 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.[3] For example, to make 1 mL of a 40 mM stock solution, dissolve 18.5 mg of this compound (MW: 462.49 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

    • For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in the culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Reagents and Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

    • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

  • Reagents and Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound stock solution

    • 70% ethanol (ice-cold)

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.

    • Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.

  • Reagents and Materials:

    • Cancer cell line of interest

    • 6-well plates or larger culture dishes

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-JNK, JNK, HSP70, LIAS, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals and biological materials.

References

Application Note: MTT Assay Protocol for Eupalinolide B Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-tumor properties across various cancer types, including hepatic, pancreatic, and laryngeal cancers.[1][2][3] It exerts its cytotoxic effects through multiple mechanisms, such as inducing ferroptosis, apoptosis, and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS) and activation of specific signaling pathways like the ROS-ER-JNK pathway.[1][4] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[5] This formazan can be solubilized and quantified by measuring its absorbance, providing a reliable measure of cell viability and allowing for the determination of cytotoxic parameters such as the IC50 value (the concentration of a drug that inhibits cell growth by 50%).[5][7]

Data Presentation: this compound Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by cell viability assays.

Cell LineCancer TypeThis compound Concentration Range (µM)Incubation Time (h)Reported IC50 (µM)
SMMC-7721Hepatic Carcinoma6, 12, 2424, 48, 72Not specified
HCCLM3Hepatic Carcinoma6, 12, 2424, 48, 72Not specified
MiaPaCa-2Pancreatic Cancer0 - 1024Not specified
PANC-1Pancreatic Cancer0 - 1024Not specified
TU686Laryngeal Cancer0, 4, 8, 16486.73
TU212Laryngeal Cancer0, 4, 8, 16481.03
M4eLaryngeal Cancer0, 4, 8, 16483.12
AMC-HN-8Laryngeal Cancer0, 4, 8, 16482.13
Hep-2Laryngeal Cancer0, 4, 8, 16489.07

Experimental Protocol: MTT Assay

This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cells cultured in 96-well plates.

Materials and Reagents:

  • Cancer cell line of interest (e.g., SMMC-7721, TU212)

  • Complete culture medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound (stock solution prepared in DMSO, e.g., 40 mM)[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue). b. Dilute the cells in complete culture medium to a final density of 5 × 10³ to 1 × 10⁴ cells/well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a background control.[9] e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in serum-free culture medium from the DMSO stock solution. The final concentrations should span a relevant range (e.g., 0.1 µM to 50 µM) to determine the IC50 value. b. Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (typically <0.1%). c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and controls to the respective wells. e. Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][10]

  • MTT Addition and Incubation: a. Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[8][9] b. Mix gently by tapping the plate. c. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[9]

  • Formazan Solubilization: a. After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution, resulting in a homogenous purple solution.[5]

  • Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[5] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[5][8] b. Correct the absorbance readings by subtracting the average absorbance of the medium-only blank wells. c. Calculate the percentage of cell viability for each treatment using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100 d. Plot the cell viability (%) against the log of this compound concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

MTT_Assay_Workflow cluster_assay Day 4/5: Assay start Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat with this compound (Serial Dilutions + Controls) incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT Reagent (10-20 µL/well) incubate3 Incubate for 3-4h (Protected from Light) add_mtt->incubate3 analyze Calculate % Viability & Determine IC50 solubilize Remove Medium & Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Eupalinolide_B_Pathway cluster_drug Drug Action cluster_cellular_response Cellular Response cluster_outcome Cytotoxic Outcome EupalinolideB This compound ROS ↑ Reactive Oxygen Species (ROS) EupalinolideB->ROS induces Copper ↑ Intracellular Copper (Cuproptosis) EupalinolideB->Copper induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress triggers Ferroptosis Ferroptosis ROS->Ferroptosis mediates JNK JNK Activation ER_Stress->JNK activates JNK->Ferroptosis contributes to Apoptosis Apoptosis JNK->Apoptosis contributes to Copper->Apoptosis mediates CellViability ↓ Cell Viability & Proliferation Ferroptosis->CellViability Apoptosis->CellViability

Caption: Signaling pathways of this compound-induced cytotoxicity.

References

Application Notes: Eupalinolide B in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinolide B (EB) is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., a plant used in traditional medicine.[1][2] Recent studies have highlighted its potential as a potent anti-cancer agent, demonstrating efficacy against various malignancies, including pancreatic, hepatic (liver), and laryngeal cancers.[1][3][4] In preclinical xenograft mouse models, this compound has been shown to significantly inhibit tumor growth by modulating multiple cellular pathways.[1][3][4] Its mechanisms of action include the induction of various forms of programmed cell death—such as apoptosis, ferroptosis, and potentially cuproptosis—and the activation of stress-related signaling cascades.[1][3][5]

These notes provide a summary of the quantitative data from key studies and detailed protocols for the administration and evaluation of this compound in xenograft models, intended for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted approach:

  • Induction of Reactive Oxygen Species (ROS): A common mechanism observed across different cancer types is the elevation of intracellular ROS levels, which triggers cellular stress and subsequent cell death pathways.[1][3][5]

  • Programmed Cell Death: EB has been found to induce apoptosis in pancreatic cancer cells and ferroptosis in hepatic carcinoma cells.[1][3] The latter is characterized by the downregulation of GPx4 and an increase in heme oxygenase-1 (HO-1).[1] Furthermore, it disrupts copper homeostasis in pancreatic cancer cells, suggesting a role in cuproptosis.[3][5]

  • Cell Cycle Arrest: In hepatic carcinoma, this compound causes cell cycle arrest at the S phase by downregulating the expression of CDK2 and cyclin E1.[1]

  • Modulation of Signaling Pathways: The compound activates the ROS-Endoplasmic Reticulum (ER) Stress-JNK signaling pathway in hepatic carcinoma.[1][2] While not directly demonstrated for this compound, related compounds like Eupalinolide J strongly inhibit the STAT3 signaling pathway, a crucial mediator of cancer cell proliferation and metastasis, suggesting this may be a relevant pathway for this compound as well.[6][7][8][9]

Data Presentation

The following tables summarize the quantitative outcomes of this compound administration in various cancer xenograft models.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer Type Cell Line(s) Administration Route & Dosage Treatment Duration Key Outcomes Reference(s)
Pancreatic Cancer PANC-1 Intraperitoneal (i.p.), 20 mg/kg or 40 mg/kg, daily 4 weeks Significantly reduced tumor volume and weight; Decreased Ki-67 expression. [3]
Hepatic Carcinoma SMMC-7721, HCCLM3 Intraperitoneal (i.p.), 25-50 mg/kg, every 2 days 3 weeks Significantly inhibited tumor growth, reducing tumor volume and weight. [1][2]

| Laryngeal Cancer | TU212 | Not specified | Not specified | Significantly suppressed tumor growth in vivo without obvious cytotoxicity. |[4] |

Table 2: In Vitro Cytotoxicity of this compound

Cancer Type Cell Line(s) IC50 Values Reference(s)
Laryngeal Cancer TU686 6.73 µM [4]
TU212 1.03 µM [4]
M4e 3.12 µM [4]
AMC-HN-8 2.13 µM [4]
Hep-2 9.07 µM [4]
LCC 4.20 µM [4]
Pancreatic Cancer MiaPaCa-2, PANC-1, PL-45 Significant inhibition of cell viability at concentrations of 0-10 µM over 24h. [2]

| Hepatic Carcinoma | SMMC-7721, HCCLM3 | Significant inhibition of cell growth at concentrations of 6-24 µM over 24-72h. |[2] |

Experimental Protocols & Visualizations

The following section provides detailed protocols for conducting xenograft studies with this compound, accompanied by diagrams to visualize workflows and mechanisms.

G cluster_pre Phase 1: Model Establishment cluster_exp Phase 2: Treatment & Analysis A 1. Cancer Cell Culture (e.g., PANC-1, SMMC-7721) B 2. Cell Harvest & Preparation (1x10^6 - 5x10^6 cells in PBS/Matrigel) A->B C 3. Subcutaneous Injection (Nude Mice, flank region) B->C D 4. Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) C->D E 5. Randomization into Groups (Vehicle Control vs. This compound) D->E Tumors Established F 6. This compound Administration (e.g., 20-50 mg/kg, i.p.) E->F G 7. Monitor Tumor Volume & Body Weight (Every 2-3 days for 3-4 weeks) F->G H 8. Endpoint: Euthanasia & Tissue Harvest G->H I 9. Data Analysis (Tumor Weight, IHC for Ki-67, etc.) H->I

Caption: Experimental workflow for this compound xenograft studies.

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

  • Cell Culture: Culture human cancer cells (e.g., PANC-1 for pancreatic, SMMC-7721 for hepatic) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) for at least one week under specific-pathogen-free conditions before the experiment.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in cold PBS or a PBS/Matrigel mixture at a concentration of 1x10^7 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2x10^6 cells) into the right flank of each mouse.[10]

  • Tumor Monitoring: Monitor the mice every 2-3 days. Once the tumors become palpable, use digital calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: V = (L x W²) / 2.

  • Randomization: When average tumor volume reaches approximately 100-150 mm³, randomly assign mice to treatment and control groups (n=6-8 per group).

Protocol 2: this compound Administration

  • Preparation of Dosing Solution: this compound is a solid compound. For administration, dissolve it in a suitable vehicle. A recent study successfully used saline for intraperitoneal injections.[3] Prepare the solution fresh before each administration to ensure stability.

    • Example Concentration: For a 20 mg/kg dose in a 20g mouse, the required dose is 0.4 mg. If injecting 100 µL, the solution concentration should be 4 mg/mL.

  • Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection. The dosing schedule will depend on the cancer model, but schedules of daily or every other day for 3-4 weeks have been effective.[1][2][3]

  • Monitoring During Treatment: Continue to monitor tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity. Significant weight loss (>15-20%) may indicate toxicity.

G cluster_stress Cellular Stress Induction cluster_death Programmed Cell Death cluster_outcome Anticancer Outcomes EB This compound ROS ↑ Reactive Oxygen Species (ROS) EB->ROS Apoptosis Apoptosis EB->Apoptosis Ferroptosis Ferroptosis (↓ GPx4, ↑ HO-1) EB->Ferroptosis Cuproptosis Potential Cuproptosis (Copper Dysregulation) EB->Cuproptosis Proliferation ↓ Proliferation (↓ Ki-67) EB->Proliferation CycleArrest S-Phase Arrest EB->CycleArrest ER_Stress ↑ ER Stress ROS->ER_Stress JNK ↑ p-JNK ER_Stress->JNK JNK->Apoptosis TumorGrowth ↓ Tumor Growth Apoptosis->TumorGrowth Ferroptosis->TumorGrowth Cuproptosis->TumorGrowth Proliferation->TumorGrowth CycleArrest->TumorGrowth

Caption: Key signaling pathways modulated by this compound.

Protocol 3: Assessment of Anti-Tumor Efficacy

  • Final Measurements: At the end of the treatment period, record the final tumor volumes and body weights.

  • Tissue Collection: Euthanize the mice according to approved institutional protocols. Carefully excise the tumors and weigh them.

  • Tissue Processing: For further analysis, divide the tumor tissue. A portion should be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR), and another portion should be fixed in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).[11]

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) rate using the formula:

    • TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.

Protocol 4: Immunohistochemistry (IHC) for Ki-67

This protocol is used to assess the effect of this compound on tumor cell proliferation.[3]

  • Tissue Preparation: Embed formalin-fixed tumor tissues in paraffin and cut them into 4-5 µm sections. Mount the sections on positively charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to immerse slides in a citrate buffer (10 mM, pH 6.0) and heat them in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[12] Allow slides to cool to room temperature.

  • Blocking: Wash slides with PBS. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes. Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides with PBS. Apply an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the slides with PBS. Apply a DAB (3,3'-Diaminobenzidine) substrate solution until a brown color develops. Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei.[11] Dehydrate the slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Analysis: Capture images using a light microscope. The Ki-67 proliferation index can be quantified by calculating the percentage of Ki-67-positive (brown) nuclei among the total number of tumor cells in several high-power fields.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties, using flow cytometry. The protocols and data presented herein are intended to facilitate the study of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

This compound is a natural compound that has been shown to inhibit the proliferation of various cancer cells.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[3][4][5][6] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with fluorescently-labeled Annexin V and PI allows for the identification of different cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Quantitative Data Presentation

The following table summarizes the quantitative analysis of apoptosis in MDA-MB-468 human breast cancer cells treated with a structurally similar compound, Eupalinolide O, for 24 hours. This data is representative of the dose-dependent pro-apoptotic effect expected from this compound.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control 095.2 ± 1.53.1 ± 0.81.7 ± 0.54.8 ± 1.3
Eupalinolide O 285.6 ± 2.18.9 ± 1.25.5 ± 0.914.4 ± 2.1
Eupalinolide O 468.3 ± 3.519.8 ± 2.411.9 ± 1.831.7 ± 4.2
Eupalinolide O 845.1 ± 4.235.7 ± 3.119.2 ± 2.754.9 ± 5.8

Data is presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell line of interest (e.g., PANC-1, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates like PE, APC)

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Prepare various concentrations of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

Annexin V and PI Staining Procedure
  • After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cancer Cells incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24/48h treatment->incubation2 harvest Harvest Cells incubation2->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V & PI resuspend->stain incubation3 Incubate for 15 min stain->incubation3 acquire Acquire Data on Flow Cytometer incubation3->acquire analyze Analyze Data & Quantify Apoptosis acquire->analyze

Figure 1. Experimental workflow for analyzing this compound-induced apoptosis.

signaling_pathway cluster_trigger External Stimulus cluster_intracellular Intracellular Events cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase eupalinolide_b This compound ros ↑ Reactive Oxygen Species (ROS) eupalinolide_b->ros akt Inhibition of Akt Pathway ros->akt p38 Activation of p38 MAPK ros->p38 bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) akt->bcl2_family p38->bcl2_family mmp ↓ Mitochondrial Membrane Potential bcl2_family->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

Discussion of Signaling Pathway

This compound is proposed to induce apoptosis primarily through the intrinsic mitochondrial pathway, initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2] This elevation in ROS can lead to the inhibition of the pro-survival Akt signaling pathway and the activation of the stress-activated p38 MAPK pathway.[7] These signaling events converge on the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.

References

Eupalinolide B: Unraveling its Impact on Cellular Signaling Pathways through Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a natural sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of various intracellular signaling pathways that are critical for cell proliferation, survival, and inflammation. Understanding the precise effects of this compound on these pathways is paramount for its development as a potential therapeutic agent. Western blot analysis is an indispensable technique for elucidating these molecular mechanisms by enabling the detection and quantification of specific protein alterations in response to this compound treatment.

These application notes provide a comprehensive overview of the signaling pathways affected by this compound and offer detailed protocols for their investigation using Western blot analysis. The included data summaries and visual pathway diagrams aim to facilitate a deeper understanding of this compound's cellular effects and to serve as a practical guide for researchers in the fields of pharmacology, cell biology, and drug discovery.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the inhibitory concentrations of this compound and its impact on the expression of key proteins in various signaling pathways, as determined by Western blot analysis.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20

Table 2: Modulation of Key Signaling Proteins by this compound

Signaling PathwayProteinCell LineTreatment ConditionChange in Protein Expression
MAPK Pathway Phospho-JNKPANC-1, MiaPaCa-2This compoundMarked Increase
Phospho-ERK1/2PANC-1, MiaPaCa-2This compoundNo Significant Change
Phospho-p38PANC-1, MiaPaCa-2This compoundNo Significant Change
Cuproptosis Pathway HSP70Pancreatic Cancer CellsThis compoundSignificant Increase
LIASPancreatic Cancer CellsThis compoundSignificant Decrease
NF-κB Pathway Phospho-IκBαRaw264.7This compoundInhibition
Phospho-NF-κB p65Raw264.7This compoundInhibition
ROS-ER-JNK Pathway GRP78SMMC-7721, HCCLM3This compound + NACAbolished EB-activated expression
Phospho-JNKSMMC-7721, HCCLM3This compound + 4-PBAInhibitory Effect

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for Western blot analysis.

cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis & Quantification I->J

A general workflow for Western blot analysis.

cluster_pathway This compound's Effect on the NF-κB Signaling Pathway EB This compound IKK IKK Complex EB->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Gene Inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene Activates

This compound inhibits the NF-κB signaling pathway.

cluster_pathway This compound's Effect on the ROS-ER-JNK Pathway EB This compound ROS ROS Generation EB->ROS Induces ER_Stress ER Stress ROS->ER_Stress Induces GRP78 GRP78 ER_Stress->GRP78 Activates CHOP CHOP ER_Stress->CHOP Activates JNK JNK ER_Stress->JNK Activates Apoptosis Apoptosis CHOP->Apoptosis Promotes JNK->Apoptosis Promotes Migration Cell Migration JNK->Migration Inhibits

This compound activates the ROS-ER-JNK signaling pathway.

Experimental Protocols: Western Blot Analysis

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the aforementioned signaling pathways.

Materials and Reagents
  • Cell Culture: Appropriate cell lines (e.g., PANC-1, Raw264.7, SMMC-7721), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, and cell culture flasks/plates.

  • This compound: Stock solution of known concentration (dissolved in DMSO).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium persulfate (APS), Tris-HCl, SDS, glycine, glycerol, bromophenol blue, β-mercaptoethanol.

  • Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris, glycine, methanol), filter paper.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-phospho-JNK (Thr183/Tyr185)

    • Anti-JNK

    • Anti-HSP70

    • Anti-LIAS

    • Anti-phospho-IκBα (Ser32)

    • Anti-IκBα

    • Anti-phospho-NF-κB p65 (Ser536)

    • Anti-NF-κB p65

    • Anti-GRP78

    • Anti-CHOP

    • Anti-β-actin (or other suitable loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, microscope, centrifuges, electrophoresis apparatus, electroblotting system, imaging system (e.g., chemiluminescence imager).

Protocol
  • Cell Culture and Treatment:

    • Culture the selected cell line to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and/or appropriate stimuli like LPS for the NF-κB pathway) for the desired time period. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them off the plate.

    • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with TBST.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle shaking.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on key cellular signaling pathways. By employing systematic Western blot analysis, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this promising natural compound. The quantitative data and pathway diagrams serve as a foundational resource for designing experiments and interpreting results, ultimately contributing to the advancement of drug development efforts centered on this compound.

Eupalinolide B: Assessing Anti-Proliferative Efficacy with the Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-proliferative effects across various cancer cell lines. This document provides a detailed guide for utilizing the colony formation assay, a robust in vitro method, to evaluate and quantify the long-term anti-proliferative and cytotoxic potential of this compound. The provided protocols and data presentation guidelines are intended to assist researchers in obtaining reproducible and comparable results.

Introduction

The colony formation assay, or clonogenic assay, is a fundamental technique in cancer research to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is particularly valuable for assessing the long-term effects of cytotoxic agents, such as this compound, on the reproductive viability of cancer cells. Recent studies have highlighted the potent anti-cancer properties of this compound, demonstrating its ability to inhibit cell proliferation, migration, and invasion in various cancer types, including pancreatic, hepatic, and laryngeal cancers.[1][2][3] The colony formation assay serves as a critical tool to quantify these anti-proliferative effects.

This compound has been shown to induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of key signaling pathways such as the MAPK and NF-κB pathways.[1][4][5] This multifaceted mechanism of action makes the colony formation assay an ideal method to capture the overall impact of this compound on cancer cell survival and proliferation.

Data Presentation

The following table summarizes the anti-proliferative effects of this compound as determined by colony formation assays in different cancer cell lines.

Cell LineCancer TypeThis compound Concentration (µM)Observed Effect on Colony FormationReference
PANC-1Pancreatic CancerNot specified, but effectiveNotably reduced the number and size of colonies.[1]
MiaPaCa-2Pancreatic CancerNot specified, but effectiveNotably reduced the number and size of colonies.[1]
SMMC-7721Hepatic Carcinoma24Significantly inhibited colony formation.[2]
HCCLM3Hepatic Carcinoma24Significantly inhibited colony formation.[2]
MDA-MB-231Triple-Negative Breast Cancer1, 5, 10, 20Concentration-dependent suppression of colony formation.[6]
MDA-MB-453Triple-Negative Breast Cancer1, 5, 10, 20Concentration-dependent suppression of colony formation.[6]
TU686Laryngeal CancerNot specified, but effectivePotently inhibited laryngeal cancer cell proliferation.[3]

Experimental Protocols

Protocol 1: 2D Colony Formation Assay

This protocol outlines the standard procedure for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer) to determine cell concentration and viability.

  • Cell Seeding:

    • Seed a low density of cells (typically 200-1000 cells per well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight in the incubator.

  • This compound Treatment:

    • The following day, replace the medium with fresh complete medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Incubate the plates for the desired treatment duration (e.g., 24 to 72 hours).

  • Colony Growth:

    • After the treatment period, remove the medium containing this compound and replace it with fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, replacing the medium every 2-3 days, until visible colonies (≥50 cells) are formed.

  • Staining and Quantification:

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well. Incubate for 10-30 minutes at room temperature.

    • Carefully wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies in each well. Colonies are typically defined as clusters of ≥50 cells.[7]

Protocol 2: Soft Agar Colony Formation Assay for Anchorage-Independent Growth

This protocol is used to assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Noble Agar

  • 6-well plates

Procedure:

  • Prepare Agar Layers:

    • Base Layer (0.6% Agar): Mix equal volumes of molten 1.2% noble agar (in water) and 2x complete medium. Pipette 1.5 ml of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer (0.35% Agar with Cells): Prepare a single-cell suspension of your target cells. Mix the cells with a solution of 0.7% noble agar and 2x complete medium to a final agar concentration of 0.35% and a final cell density of 1,000-5,000 cells/ml. This compound at various concentrations should be included in this top layer.

  • Plating and Incubation:

    • Carefully overlay 1 ml of the top agar/cell suspension onto the solidified base layer in each well.

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.

  • Feeding:

    • Add 100-200 µl of complete medium (with or without this compound, depending on the experimental design) to the top of the agar every 2-3 days to prevent drying.

  • Staining and Quantification:

    • After 2-3 weeks, stain the colonies by adding 0.5 ml of 0.005% crystal violet solution to each well and incubating for 1 hour.

    • Count the number and measure the size of the colonies using a microscope.

Visualization of Workflows and Signaling Pathways

G Experimental Workflow: Colony Formation Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells harvest 2. Harvest & Count Cells cell_culture->harvest seed_cells 3. Seed Cells in 6-well Plates harvest->seed_cells Plate Cells treat 4. Treat with this compound seed_cells->treat incubate 5. Incubate for 10-14 Days treat->incubate stain 6. Fix & Stain Colonies incubate->stain Colonies Formed count 7. Count Colonies stain->count analyze 8. Analyze & Compare Results count->analyze

Caption: Workflow for the 2D colony formation assay.

G This compound Signaling Pathways cluster_ros ROS Generation cluster_er ER Stress & JNK Pathway cluster_stat3 STAT3 Pathway cluster_cuproptosis Cuproptosis cluster_outcome Cellular Outcome EB This compound ROS ↑ Reactive Oxygen Species (ROS) EB->ROS STAT3 ↓ p-STAT3 EB->STAT3 Copper ↑ Intracellular Copper EB->Copper ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress JNK ↑ p-JNK ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis Proliferation ↓ Cell Proliferation STAT3->Proliferation Copper->Apoptosis Colony_Formation ↓ Colony Formation Apoptosis->Colony_Formation Proliferation->Colony_Formation

Caption: Simplified signaling pathways affected by this compound.

References

Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Levels Induced by Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the measurement of reactive oxygen species (ROS) levels induced by Eupalinolide B, a natural sesquiterpene lactone with demonstrated anti-cancer properties. The protocols and data presented are intended to assist researchers in academic and industrial settings in evaluating the pro-oxidant effects of this compound in various cancer cell models.

This compound, isolated from Eupatorium lindleyanum, has been shown to exert its cytotoxic effects against cancer cells through multiple mechanisms, including the induction of apoptosis, ferroptosis, and the elevation of intracellular ROS levels.[1][2][3] The generation of ROS is a key event in its anti-tumor activity, making the accurate measurement of ROS a critical step in understanding its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines as reported in the literature.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MiaPaCa-2Pancreatic CancerNot specified, significant viability reduction at 10 µM24
PANC-1Pancreatic CancerNot specified, significant viability reduction at 10 µM24
PL-45Pancreatic CancerNot specified, significant viability reduction at 10 µM24
SMMC-7721HepatocarcinomaNot specified, significant growth inhibition at 6-24 µM24-72
HCCLM3HepatocarcinomaNot specified, significant growth inhibition at 6-24 µM24-72
TU686Laryngeal Cancer6.73Not specified
TU212Laryngeal Cancer1.03Not specified
M4eLaryngeal Cancer3.12Not specified
AMC-HN-8Laryngeal Cancer2.13Not specified
Hep-2Laryngeal Cancer9.07Not specified
LCCLaryngeal Cancer4.20Not specified

Data compiled from multiple sources.[1][4]

Table 2: Effect of this compound on ROS Production

Cell LineCancer TypeThis compound Concentration (µM)Fold Increase in ROS
A549Non-small cell lung cancerNot specified2.46
H1299Non-small cell lung cancerNot specified1.32

Data compiled from a study on Eupalinolide A, a related compound, suggesting a class effect.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to activate specific signaling pathways that are linked to ROS production and subsequent cell death in cancer cells. One of the key pathways identified is the ROS-Endoplasmic Reticulum (ER)-JNK signaling pathway.[1][3] In this pathway, this compound-induced ROS generation leads to ER stress, which in turn activates the JNK signaling cascade, ultimately resulting in apoptosis. Additionally, recent studies suggest a potential role for cuproptosis, a copper-dependent form of cell death, in the mechanism of action of this compound, which is also linked to ROS production.[2][6]

EupalinolideB_Signaling_Pathway cluster_cell Cancer Cell EB This compound ROS ↑ ROS EB->ROS ER_Stress ER Stress ROS->ER_Stress Cuproptosis Cuproptosis (Potential) ROS->Cuproptosis JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis

This compound induced signaling pathway.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a widely used method for quantifying intracellular ROS levels in response to treatment with this compound.[7][8][9] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS present in the cells.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Black 96-well microplate (for fluorescence reading)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Seeding:

    • Seed the adherent cancer cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

    • For suspension cells, seed at an appropriate density in a suitable culture vessel.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment with this compound:

    • The following day, remove the culture medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) diluted in fresh cell culture medium.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • DCFH-DA Staining:

    • Prepare a fresh 10 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect the solution from light.[8]

    • After the treatment period, remove the medium containing this compound and wash the cells twice with warm PBS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.[8][9]

  • Measurement of ROS:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]

    • Alternatively, visualize the cells under a fluorescence microscope or quantify the fluorescence on a per-cell basis using a flow cytometer.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells) from all readings.

  • Normalize the fluorescence intensity of the treated groups to the vehicle control group.

  • The results can be expressed as the fold change in ROS production compared to the control.

Experimental_Workflow_ROS_Measurement cluster_workflow Experimental Workflow for ROS Measurement A 1. Seed Cancer Cells (96-well plate) B 2. Treat with this compound (various concentrations and times) A->B C 3. Wash with PBS B->C D 4. Stain with DCFH-DA (10 µM, 30 min, 37°C) C->D E 5. Wash with PBS D->E F 6. Measure Fluorescence (Ex: 485 nm, Em: 535 nm) E->F G 7. Data Analysis (Fold change vs. control) F->G

Workflow for measuring intracellular ROS.

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the ROS-inducing effects of this compound. The DCFH-DA assay is a reliable and accessible method for this purpose. Researchers are encouraged to optimize the experimental conditions, such as cell density, this compound concentration, and incubation times, for their specific cell lines of interest. By accurately quantifying ROS production, the scientific community can further elucidate the therapeutic potential of this compound in cancer treatment.

References

Application Note: Design and Execution of In Vivo Anti-Tumor Studies Using Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has demonstrated significant anti-tumor activities across various cancer types, including laryngeal, pancreatic, and liver cancers.[1][2][3] Its therapeutic potential is attributed to multiple mechanisms, such as the induction of apoptosis, ferroptosis, and the generation of reactive oxygen species (ROS), as well as the modulation of key oncogenic signaling pathways.[2][3][4] This document provides a detailed framework and experimental protocols for designing and conducting in vivo anti-tumor studies to evaluate the efficacy and safety of this compound using xenograft mouse models.

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects through a multi-targeted approach. Understanding these mechanisms is crucial for designing studies with relevant pharmacodynamic endpoints.

  • Induction of Cell Death: this compound has been shown to induce apoptosis and ferroptosis.[2][3] In hepatic carcinoma, it triggers ferroptosis mediated by endoplasmic reticulum (ER) stress and activation of the HO-1 pathway.[3] In pancreatic cancer models, it induces apoptosis and elevates reactive oxygen species (ROS) levels.[2]

  • Modulation of Signaling Pathways: The compound inhibits several key cancer-related signaling pathways. It has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1) in laryngeal cancer.[1] It also inhibits the NF-κB and MAPK signaling pathways and activates the ROS-ER-JNK pathway.[3][4][5] Furthermore, related Eupalinolides have been shown to target the STAT3 pathway.[6]

EB This compound ROS ↑ Reactive Oxygen Species (ROS) EB->ROS ER_Stress Endoplasmic Reticulum (ER) Stress EB->ER_Stress LSD1 LSD1 Inhibition EB->LSD1 NFKB NF-κB Pathway Inhibition EB->NFKB Cu_Homeostasis Disruption of Copper Homeostasis EB->Cu_Homeostasis ROS->ER_Stress Apoptosis Apoptosis ROS->Apoptosis JNK ↑ p-JNK ER_Stress->JNK JNK->Apoptosis Proliferation ↓ Proliferation & Migration LSD1->Proliferation NFKB->Proliferation Ferroptosis Ferroptosis Cu_Homeostasis->Ferroptosis Potential Cuproptosis Tumor_Growth ↓ Tumor Growth Apoptosis->Tumor_Growth Ferroptosis->Tumor_Growth Proliferation->Tumor_Growth

Caption: Signaling pathways modulated by this compound.

Experimental Design: Xenograft Model

A cell line-derived xenograft (CDX) model is a robust and reproducible method for initial efficacy testing.[7][8] For studies requiring higher clinical relevance by preserving the original tumor microenvironment, a patient-derived xenograft (PDX) model is recommended.[9][10][11]

start Start acclimatize Animal Acclimatization (1 week) start->acclimatize inoculate Tumor Cell Inoculation (Subcutaneous) acclimatize->inoculate measure Tumor Growth Monitoring (Volume ≈ 100-150 mm³) inoculate->measure randomize Randomization into Treatment Groups measure->randomize Tumors Reach Target Size treat Treatment Administration (e.g., 21 days) randomize->treat monitor Monitor Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Study Endpoint (Tumor size / Time limit) monitor->endpoint euthanize Euthanasia & Necropsy endpoint->euthanize Endpoint Met collect Collect Tumors & Organs euthanize->collect analyze Data Analysis (Tumor Weight, IHC, Toxicity) collect->analyze end End analyze->end

Caption: Experimental workflow for an in vivo xenograft study.
Materials & Reagents

  • Test Article: this compound

  • Vehicle Control: e.g., DMSO, PEG300, Tween 80, Saline

  • Cell Line: e.g., SMMC-7721 (Hepatocellular Carcinoma), PANC-1 (Pancreatic Cancer), TU212 (Laryngeal Cancer)[1][2][3]

  • Animals: 4-6 week old female BALB/c nude mice or other immunocompromised strains (e.g., NOD-SCID).[3][10]

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Other: Matrigel (optional, to improve tumor engraftment), sterile PBS, trypsin.[12]

Treatment Groups

A typical study design includes the following groups (n=6-10 mice per group):

  • Group 1: Vehicle Control: Animals receive the vehicle solution only.

  • Group 2: this compound (Low Dose): e.g., 25 mg/kg.[3]

  • Group 3: this compound (High Dose): e.g., 50 mg/kg.[3]

  • Group 4: Positive Control (Optional): A standard-of-care chemotherapeutic agent for the selected cancer type.

Experimental Protocols

Protocol for Tumor Cell Inoculation (CDX Model)
  • Cell Preparation: Culture selected cancer cells to ~80-90% confluency. Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.

  • Cell Counting: Perform a cell count (e.g., using a hemocytometer) and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.

  • Resuspension: Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁷ cells/200 µL.[13] Keep the cell suspension on ice.

  • Inoculation: Anesthetize the mouse. Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse using a 25-27G needle.[12][14]

  • Monitoring: Allow tumors to grow. Begin measurements once tumors are palpable.

Protocol for Treatment Administration
  • Drug Preparation: Prepare fresh formulations of this compound and vehicle control on each day of dosing.

  • Administration: Based on existing studies, intraperitoneal (i.p.) injection is a common route for this compound.[4] Administer the designated treatment to each mouse according to its group assignment and body weight. Dosing frequency is typically every other day for a period of 3 weeks.[3]

  • Volume: The injection volume for i.p. administration in an adult mouse should not exceed 2-3 mL.[14]

Protocol for Efficacy and Toxicity Monitoring
  • Tumor Volume Measurement:

    • Measure the length (L) and width (W) of the tumor 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[13][15]

    • Record all measurements for each animal.

  • Body Weight and Clinical Observations:

    • Record the body weight of each mouse at the same frequency as tumor measurements. Significant weight loss (>15-20%) is a key indicator of toxicity.[16]

    • Observe animals daily for clinical signs of toxicity, such as changes in posture, activity, grooming, or fur texture.[17][18]

  • Study Endpoint:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration.

    • Individual animals may be euthanized if they meet humane endpoint criteria (e.g., excessive weight loss, tumor ulceration, or signs of distress).

Protocol for Endpoint Analysis
  • Euthanasia and Sample Collection: At the study endpoint, euthanize all animals according to approved institutional guidelines.

  • Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and record the final tumor weight.

  • Organ Collection: Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to assess any treatment-related toxicity.[1][19]

  • Sample Processing:

    • Fix a portion of the tumor and each organ in 10% neutral buffered formalin for histopathology (H&E staining) and immunohistochemistry (IHC) analysis (e.g., for proliferation markers like Ki-67).[2]

    • Snap-freeze another portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot, qPCR).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Tumor Growth

Treatment Group N Mean Tumor Volume at Day 21 (mm³) ± SEM Mean Tumor Weight at Day 21 (g) ± SEM Tumor Growth Inhibition (%)
Vehicle Control 8 1450 ± 150 1.5 ± 0.2 -
This compound (25 mg/kg) 8 870 ± 110* 0.9 ± 0.1* 40.0
This compound (50 mg/kg) 8 435 ± 75** 0.4 ± 0.05** 70.0

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical examples.

Table 2: Systemic Toxicity Assessment of this compound

Treatment Group N Mean Body Weight Change from Day 0 (%) ± SEM Mean Liver Weight (g) ± SEM Mean Spleen Weight (g) ± SEM
Vehicle Control 8 +5.2 ± 1.5 1.30 ± 0.08 0.12 ± 0.02
This compound (25 mg/kg) 8 +4.8 ± 1.8 1.32 ± 0.07 0.13 ± 0.03
This compound (50 mg/kg) 8 +3.5 ± 2.1 1.35 ± 0.09 0.13 ± 0.02

Data are hypothetical examples. No significant changes in body or organ weights suggest low systemic toxicity at the tested doses.[1][17]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Eupalinolide B Water Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Eupalinolide B in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Are there any established in vivo formulations for this compound?

A2: Yes, a commonly used formulation for the in vivo administration of this compound, typically via intraperitoneal (i.p.) injection, consists of a co-solvent system. One such documented formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] This formulation can achieve a this compound concentration of up to 2 mg/mL.[3]

Q3: What are the general strategies to improve the water solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds for pharmaceutical research. These include the use of co-solvents, cyclodextrin complexation, liposomal formulations, and nanoparticle encapsulation. The choice of method depends on the specific experimental requirements, including the desired concentration, route of administration, and toxicity considerations.

Q4: How does this compound exert its biological effects?

A4: this compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cancer progression. These pathways include the NF-κB, ROS/ERK, Akt/p38 MAPK, and STAT3 signaling cascades.[4] By targeting these pathways, this compound can induce apoptosis, inhibit cell proliferation, and reduce inflammatory responses.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound for in vivo experiments.

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to aqueous buffer. Low aqueous solubility of the compound.1. Utilize a co-solvent system: Prepare the formulation using 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Ensure the components are added sequentially and the solution is clear before adding the next solvent. Sonication may be required to aid dissolution.[3]2. Consider alternative formulation strategies: Explore cyclodextrin complexation, liposomal formulations, or nanoparticle encapsulation as described in the Experimental Protocols section below.
Difficulty achieving the desired concentration for in vivo dosing. The chosen solvent or formulation has a limited capacity to dissolve this compound.1. Optimize the co-solvent ratio: While the 10/40/5/45 ratio is reported, slight modifications might be necessary based on the desired final concentration. Perform small-scale solubility tests with varying ratios of the co-solvents.2. Employ advanced formulation techniques: Liposomal and nanoparticle formulations can often encapsulate higher concentrations of hydrophobic drugs compared to simple co-solvent systems.
Observed toxicity or adverse effects in animal models. The vehicle (solvents and excipients) may be causing toxicity at the administered volume.1. Reduce the concentration of organic solvents: Minimize the percentage of DMSO or other organic solvents in the final formulation. However, this may reduce the solubility of this compound.2. Conduct vehicle toxicity studies: Administer the formulation vehicle without this compound to a control group of animals to assess its baseline toxicity.3. Switch to a more biocompatible formulation: Liposomes and biodegradable polymer-based nanoparticles are generally considered to have better biocompatibility.
Inconsistent experimental results between batches of formulated this compound. Variability in the preparation of the formulation.1. Standardize the formulation protocol: Ensure consistent parameters such as solvent volumes, order of addition, mixing time, and temperature.2. Characterize the formulation: For liposomal and nanoparticle formulations, characterize each batch for particle size, polydispersity index (PDI), and encapsulation efficiency to ensure consistency.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥41.8 mg/mL[5]
MethanolSoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
AcetoneSoluble[1][2]
WaterPoorly solubleImplied from solvent data

Table 2: Example of an In Vivo Formulation for this compound

ComponentPercentageConcentration of this compoundRoute of AdministrationReference
DMSO10%2 mg/mLIntraperitoneal (i.p.)[3]
PEG30040%
Tween 805%
Saline45%

Experimental Protocols

Co-solvent Formulation

This protocol is based on a reported formulation for the in vivo administration of this compound.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound to achieve a final concentration of 2 mg/mL.

  • Dissolve the this compound in DMSO.

  • Add PEG300 to the solution and mix thoroughly until a clear solution is obtained. Sonication may be used to aid dissolution.

  • Add Tween 80 to the mixture and mix well.

  • Finally, add the sterile saline to the mixture to reach the final volume.

  • The final composition of the vehicle should be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Visually inspect the solution for any precipitation before administration.

Cyclodextrin Complexation

This is a general protocol for the complexation of hydrophobic compounds with cyclodextrins, which can be adapted for this compound. The kneading method is described here.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetone

  • Mortar and pestle

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Phase solubility studies can be performed to determine the optimal ratio.[6]

  • Place the accurately weighed cyclodextrin in a mortar.

  • Add a small amount of acetone to the cyclodextrin to form a paste.

  • Add the accurately weighed this compound to the paste.

  • Knead the mixture for a specified period (e.g., 60 minutes) until the acetone has evaporated and a uniform paste is formed.

  • Dry the resulting complex, for instance, in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours.[6]

  • Pulverize the dried complex into a fine powder.

  • The resulting powder can then be dissolved in an aqueous medium for in vivo studies. The solubility of the complex should be determined and compared to the free drug.

Liposomal Formulation using Thin-Film Hydration

This is a general and widely used method for encapsulating hydrophobic drugs like this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC, or a mixture)

  • Cholesterol

  • Chloroform

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (phospholipid and cholesterol) and this compound in chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized for maximum encapsulation efficiency.[7][8]

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin lipid film on the inner wall of the flask.

  • Continue to evaporate the solvent under vacuum until a dry, thin film is formed. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the lipid transition temperature.

  • Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done for a set number of passes (e.g., 11-21 passes).

  • The resulting liposome suspension should be characterized for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Solubility Enhancement Strategy cluster_characterization Characterization cluster_invivo Application Start Poorly Soluble This compound Co_Solvent Co-solvent Formulation Start->Co_Solvent Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Liposome Liposomal Encapsulation Start->Liposome Nanoparticle Nanoparticle Formulation Start->Nanoparticle InVivo In Vivo Administration Co_Solvent->InVivo Characterize Formulation Characterization (Size, PDI, EE%) Cyclodextrin->Characterize Liposome->Characterize Nanoparticle->Characterize Characterize->InVivo nfkb_pathway cluster_cytoplasm Cytoplasm Eupalinolide_B This compound IKK IKK Eupalinolide_B->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Inhibits p65_p50_active p65/p50 (Active) Nucleus Nucleus p65_p50_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes mapk_pathway Eupalinolide_B This compound ROS ROS Generation Eupalinolide_B->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/c-Fos (AP-1) JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis

References

Technical Support Center: Optimizing Eupalinolide B Dosage for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Eupalinolide B in cancer therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer?

This compound is a sesquiterpene lactone extracted from Eupatorium lindleyanum.[1][2] It has demonstrated anticancer activity in various cancer types, including pancreatic, hepatic, and laryngeal cancer.[1][3][4] Its mechanisms of action are multifaceted and appear to be cancer-type specific, involving the induction of different forms of programmed cell death and modulation of key signaling pathways.

Reported mechanisms include:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in pancreatic and breast cancer cells.[3][5]

  • Induction of Cuproptosis: In pancreatic cancer, this compound can disrupt copper homeostasis and induce a form of copper-dependent cell death known as cuproptosis.[3][6]

  • Induction of Ferroptosis: In hepatic carcinoma, this compound has been found to induce ferroptosis, an iron-dependent form of cell death.[1]

  • Generation of Reactive Oxygen Species (ROS): A common mechanism across several cancer types is the elevation of intracellular ROS levels, which can trigger cellular stress and cell death pathways.[1][3]

  • Modulation of Signaling Pathways: this compound has been reported to affect multiple signaling pathways, including the ROS-ER-JNK pathway, MAPK pathway, and STAT3 signaling.[1][3][7][8]

Q2: What are the typical starting concentrations for in vitro experiments with this compound?

The effective concentration of this compound varies depending on the cancer cell line. Based on published studies, a general starting range for in vitro experiments is between 1 µM and 25 µM. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: What are the reported in vivo dosages of this compound?

In vivo studies using mouse xenograft models have reported dosages ranging from 5 mg/kg to 50 mg/kg administered intraperitoneally (i.p.).[2] The dosing schedule has varied, for instance, daily or every other day for a specified number of weeks.[2] It is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model.

Q4: Can this compound be used in combination with other therapies?

Yes, studies have shown that this compound can have synergistic effects when combined with other anticancer agents. For example, it has been shown to enhance the cytotoxic effects of elesclomol, a cuproptosis inducer, in pancreatic cancer cells.[3] When planning combination studies, it is important to assess the mechanism of action of both agents to hypothesize a synergistic interaction and to perform combination index (CI) analysis to confirm synergy.

Troubleshooting Guides

Problem 1: Low or No Cytotoxicity Observed After this compound Treatment
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider testing different cancer cell lines of the same tissue origin. Investigate the expression levels of key proteins involved in this compound's mechanism of action in your cell line.
Incorrect Drug Preparation or Storage Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) at a high concentration to create a stock solution. Store the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Experimental Error Verify cell seeding density and ensure even cell distribution in multi-well plates. Check incubator conditions (temperature, CO2, humidity). Confirm the accuracy of your cell viability assay.
Problem 2: Inconsistent Results Between Replicate Experiments
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage number range for all experiments.
Variability in Drug Treatment Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions for each experiment.
Inconsistent Incubation Times Adhere to a strict and consistent incubation time for drug treatment and for the cell viability assay.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media.
Problem 3: Difficulty in Detecting Apoptosis After this compound Treatment
Possible Cause Troubleshooting Step
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after this compound treatment.
Insensitive Apoptosis Assay Consider using multiple assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7), and western blotting for apoptosis-related proteins (e.g., cleaved PARP, Bcl-2 family proteins).
Cell Death via a Different Mechanism This compound can induce other forms of cell death like cuproptosis or ferroptosis.[1][3] Investigate markers for these pathways, such as measuring intracellular copper or iron levels, and examining the expression of key regulatory proteins (e.g., FDX1, LIAS for cuproptosis; GPX4 for ferroptosis).

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LineAssayConcentration Range (µM)IC50 (µM)Observed Effects
Pancreatic CancerMiaPaCa-2, PANC-1, PL-45CCK80-10Not specifiedInhibition of cell viability[3]
Pancreatic CancerPANC-1Combination with Elesclomol5Not applicableEnhanced ES-induced cell death[3]
Hepatic CarcinomaSMMC-7721, HCCLM3CCK86-24Not specifiedInhibition of cell growth[2]
Laryngeal CancerTU686MTTNot specifiedNot specifiedAnti-proliferative activity[4]
Breast CancerMDA-MB-468Not specified2-8Not specifiedInduction of apoptosis[5]
Triple-Negative Breast CancerMDA-MB-231, MDA-MB-468Not specifiedNot specified3.74 ± 0.58, 4.30 ± 0.39Inhibition of cell growth[8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelDosage (mg/kg)Dosing RegimenObserved Effects
Pancreatic CancerNude mice (PANC-1 xenograft)Not specifiedNot specifiedReduced tumor growth, decreased Ki-67 expression[3]
Hepatic CarcinomaNude mice (SMMC-7721 or HCCLM3 xenograft)25-50i.p., every 2 days for 3 weeksSignificantly inhibited tumor growth, reduced tumor volume and weight[2]
Acute Lung InjuryMice5-20i.p., administered 2h before and 6h, 18h after LPSAlleviated LPS-induced acute lung injury[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

EupalinolideB_ROS_ER_JNK_Pathway EB This compound Cell Hepatic Carcinoma Cell EB->Cell ROS ROS Accumulation Cell->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Migration_Inhibition Inhibition of Cell Migration JNK->Migration_Inhibition

Caption: this compound induced ROS-ER-JNK signaling pathway in hepatic carcinoma.

EupalinolideB_Cuproptosis_Pathway EB This compound Copper_Homeostasis Disruption of Copper Homeostasis EB->Copper_Homeostasis Intracellular_Copper Increased Intracellular Copper Copper_Homeostasis->Intracellular_Copper Mitochondria Mitochondria Intracellular_Copper->Mitochondria Lipoylated_Proteins Lipoylated Proteins Mitochondria->Lipoylated_Proteins  Copper Binding Protein_Aggregation Protein Aggregation Lipoylated_Proteins->Protein_Aggregation FeS_Cluster_Proteins Fe-S Cluster Protein Destabilization Protein_Aggregation->FeS_Cluster_Proteins Cuproptosis Cuproptosis FeS_Cluster_Proteins->Cuproptosis

Caption: Proposed mechanism of this compound-induced cuproptosis in pancreatic cancer.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_EB Treat with This compound Seed_Cells->Treat_EB Incubate Incubate (24-72h) Treat_EB->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570nm) Add_DMSO->Read_Absorbance Analyze Analyze Data (IC50) Read_Absorbance->Analyze

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

troubleshooting Eupalinolide B stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Eupalinolide B, focusing on its stability in cell culture media.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound.

Q1: I am not observing the expected biological activity of this compound in my cell culture experiments. What could be the reason?

A1: Several factors could contribute to a lack of biological activity. One primary reason could be the degradation of this compound in your cell culture media. Sesquiterpene lactones, the class of compounds this compound belongs to, can be susceptible to degradation under physiological conditions. It is also crucial to ensure the initial quality and correct concentration of your this compound stock.

To troubleshoot this, consider the following:

  • Verify Stock Solution: Ensure your this compound stock solution was prepared correctly and stored under appropriate conditions (typically in an anhydrous solvent like DMSO at -20°C or -80°C).

  • Assess Stability in Media: this compound's stability in aqueous cell culture media at 37°C may be limited. You can perform a stability assay to determine its half-life in your specific experimental setup (see Experimental Protocols section).

  • Positive Control: Include a positive control in your experiment that is known to elicit a response in your cell line to ensure the assay itself is working correctly.

  • Cell Line Sensitivity: Confirm that your cell line is sensitive to this compound at the concentrations you are testing.[1]

Q2: How can I determine the stability of this compound in my specific cell culture medium?

A2: You can perform a time-course experiment to measure the concentration of this compound in your cell culture medium over time. This typically involves incubating this compound in the medium at 37°C and 5% CO2, taking samples at different time points, and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the Experimental Protocols section.[2][3][4][5]

Q3: What are the potential degradation products of this compound, and could they interfere with my experiments?

A3: While specific degradation products of this compound in cell culture media have not been extensively reported in the literature, similar complex natural products are known to undergo hydrolysis or epimerization in aqueous solutions.[6][7][8] These degradation products may be inactive or have different biological activities, potentially leading to confounding results. Identifying these products would require analytical techniques like LC-MS.[9][10]

Q4: Are there any components in the cell culture media that could accelerate the degradation of this compound?

A4: Yes, certain components in cell culture media could potentially affect the stability of this compound. Factors such as pH, the presence of serum proteins, and reactive oxygen species can influence the stability of small molecules.[11] For instance, a more alkaline pH might promote hydrolysis of ester groups present in the this compound structure.

Q5: What are the recommended handling and storage conditions for this compound to ensure its stability?

A5: To maintain the integrity of this compound:

  • Stock Solutions: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions in cell culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the half-life and specific degradation products of this compound in cell culture media. The following table is a template that researchers can use to summarize their own experimental findings when following the stability assessment protocol.

Table 1: Stability of this compound in Cell Culture Media (Template)

Time (hours)Concentration of this compound (µM)% RemainingPotential Degradation Products (Peak Area/ID)
0100%
2
4
8
12
24
48

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

Objective: To determine the half-life of this compound in a specific cell culture medium under standard cell culture conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the cell culture medium with this compound to a final concentration of 10 µM (or the desired experimental concentration).

  • Immediately after mixing, take a 100 µL aliquot, which will serve as the time zero (T=0) sample.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • Collect 100 µL aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Store all samples at -80°C until analysis.

  • For analysis, thaw the samples and precipitate any proteins by adding 200 µL of cold acetonitrile.

  • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining this compound concentration.

  • Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life.

Signaling Pathways and Workflows

This compound Troubleshooting Workflow

G A Start: Unexpected Experimental Results B Is the biological activity of this compound lower than expected? A->B C Check for common cell culture issues (contamination, cell health) B->C No D Verify this compound stock solution (concentration, storage) B->D Yes E Assess this compound stability in cell culture media D->E F Perform a time-course stability assay (HPLC/LC-MS) E->F G Is this compound degrading rapidly? F->G H Optimize experimental conditions (e.g., shorter incubation, fresh media changes) G->H Yes J No significant degradation observed G->J No I Consider potential degradation products interfering with the assay H->I L Problem Resolved I->L K Re-evaluate experimental design (e.g., cell line sensitivity, dosage) J->K K->L cluster_0 Cytoplasm EB This compound IKK IKK EB->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation IKK->IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Activation EB This compound ROS ROS Generation EB->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis EBJ Eupalinolide J (related compound) STAT3 STAT3 EBJ->STAT3 Promotes Degradation pSTAT3 p-STAT3 EBJ->pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Target Gene Transcription (e.g., MMP-2, MMP-9) Nucleus->Gene Activation

References

Technical Support Center: Overcoming Resistance to Eupalinolide B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Eupalinolide B in their cancer cell line experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness after several passages in the presence of the compound. What could be the underlying cause and how can I investigate it?

Answer:

Prolonged exposure to a cytotoxic agent like this compound can lead to the selection of a resistant cell population. The primary mechanisms of resistance to natural products, including sesquiterpene lactones, often involve the upregulation of drug efflux pumps or alterations in target signaling pathways.

Possible Causes and Troubleshooting Steps:

  • Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.

    • Verification:

      • Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cells versus the parental (sensitive) cells.

      • Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to functionally assess efflux activity. A decreased intracellular fluorescence in resistant cells that can be reversed by a known inhibitor (e.g., Verapamil for P-gp) would indicate increased efflux.

  • Alterations in Target Signaling Pathways: this compound is known to modulate several signaling pathways, including NF-κB, MAPKs, and STAT3.[1] Resistance can emerge from mutations or adaptive changes in these pathways that counteract the drug's effects.

    • Verification:

      • Pathway Activation Analysis: Perform Western blot analysis to examine the phosphorylation status of key proteins in these pathways (e.g., p-p65 for NF-κB, p-STAT3 for STAT3, p-ERK/p-JNK/p-p38 for MAPKs) in both sensitive and resistant cells, with and without this compound treatment. Resistant cells may exhibit baseline alterations or a blunted response to the drug.

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bad).

    • Verification:

      • Apoptosis Protein Profiling: Use Western blotting or apoptosis-specific antibody arrays to compare the expression levels of key apoptosis-related proteins between your sensitive and resistant cell lines.

Illustrative Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Increased Drug Efflux cluster_2 Hypothesis 2: Altered Signaling cluster_3 Hypothesis 3: Apoptosis Evasion A Decreased Cell Death with This compound Treatment B qRT-PCR/Western Blot for ABC Transporters A->B Investigate Potential Mechanisms D Western Blot for p-p65, p-STAT3, p-MAPKs A->D Investigate Potential Mechanisms E Western Blot for Bcl-2 Family Proteins A->E Investigate Potential Mechanisms C Functional Efflux Assay (e.g., Rhodamine 123) B->C Confirm Functional Relevance G cluster_0 Drug & Cellular Response cluster_1 Resistance Mechanisms EB This compound NFkB NF-κB Pathway EB->NFkB Inhibits STAT3 STAT3 Pathway EB->STAT3 Inhibits MAPK MAPK Pathway EB->MAPK Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits NFkB->Apoptosis STAT3->Apoptosis Inhibits STAT3->Apoptosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Apoptosis MAPK->Apoptosis Promotes MAPK->Apoptosis

References

Technical Support Center: Refining Eupalinolide B Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a lipophilic compound with poor water solubility.[1] Its solubility has been determined in several organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] Quantitative data for its solubility in DMSO is available, with sources reporting values of 60 mg/mL, ≥41.8 mg/mL, and 90 mg/mL.[4][5][6] It is also reported to be soluble in methanol and ethanol.[7]

Data Presentation: this compound Solubility

SolventReported SolubilityCitations
DMSO60 mg/mL, ≥41.8 mg/mL, 90 mg/mL[4][5][6]
ChloroformSoluble[2][3]
DichloromethaneSoluble[2][3]
Ethyl AcetateSoluble[2][3]
AcetoneSoluble[2][3]
MethanolSoluble[7]
EthanolSoluble[7]

Q2: What is a recommended vehicle formulation for intraperitoneal (i.p.) injection of this compound in mice?

A2: A commonly used and effective vehicle for in vivo studies with this compound is a co-solvent formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[4] This formulation can achieve a this compound concentration of at least 2 mg/mL and results in a clear solution.[4] For animals that may be sensitive to DMSO, a lower concentration, such as 2%, can be considered, with the saline percentage adjusted accordingly.[8]

Q3: Are there any reports on the pharmacokinetics of this compound?

A3: Yes, a pharmacokinetic study of this compound in rats following intragastric administration of a Eupatorium lindleyanum extract has been reported.[9] The study developed and validated an LC/MS/MS method for the simultaneous determination of eupalinolide A, this compound, and hyperoside in rat plasma.[9] Linear calibration curves were obtained for this compound in the concentration range of 1.98-990 ng/mL.[9] Another study noted that this compound has a higher bioavailability compared to its isomer, Eupalinolide A, in rats.[4]

Troubleshooting Guides

Formulation and Administration Issues

Q4: I am observing precipitation when preparing my this compound formulation for i.p. injection. What can I do to prevent this?

A4: Precipitation upon the addition of aqueous solutions is a common issue with poorly soluble compounds like this compound. Here are some steps to troubleshoot this problem:

  • Order of Solvent Addition: When preparing the recommended co-solvent vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), it is crucial to add the solvents sequentially. First, dissolve the this compound in DMSO to create a stock solution. Then, add the PEG300 and mix thoroughly. Next, add the Tween 80 and mix again. Finally, add the saline slowly while vortexing to avoid shocking the solution and causing the compound to precipitate.[10]

  • Sonication: If precipitation occurs, gentle sonication in a water bath can help to redissolve the compound.[4]

  • Warming: Gently warming the solution to room temperature or body temperature can also aid in dissolution, but be cautious about the thermal stability of this compound.[11]

  • Fresh Preparation: It is highly recommended to prepare the final working solution fresh for each experiment to minimize the risk of precipitation over time.[12]

  • Visual Inspection: Always visually inspect the solution for any signs of precipitation before injection. A clear solution is ideal. The Tyndall effect, where a light beam is visible as it passes through the liquid, can indicate the presence of suspended particles.[13]

Q5: What are the best practices for intraperitoneal (i.p.) injection of this compound in mice to ensure accurate delivery and animal welfare?

A5: Proper i.p. injection technique is critical for reproducible results and to minimize stress and potential harm to the animals.

  • Animal Restraint: Proper restraint is essential. The mouse should be held securely with its head tilted downwards to allow the abdominal organs to move away from the injection site.[14][15]

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][15]

  • Needle Gauge and Volume: Use an appropriate needle gauge, typically 25-27g for mice.[11] The maximum recommended injection volume for mice is generally < 10 ml/kg.[11]

  • Aspiration: After inserting the needle, gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new needle and syringe.[2]

  • Substance Temperature: Whenever possible, warm the injection solution to room or body temperature to avoid causing discomfort or a drop in the animal's body temperature.[11]

Experimental Design and Interpretation

Q6: I am planning an oral gavage study with this compound. What formulation considerations should I take into account?

A6: While specific oral gavage formulations for this compound are not extensively detailed in the available literature, general principles for formulating poorly soluble drugs for oral administration can be applied.

  • Vehicle Selection: A common approach for oral gavage of lipophilic compounds is to use an oil-based vehicle, such as corn oil.[8] A formulation of 10% DMSO in 90% corn oil has been suggested for some poorly soluble compounds.[8] Another option is a suspension in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[8]

  • Dose Volume: The dose volume for oral gavage in mice should be carefully controlled.

  • Animal Welfare: Oral gavage can be stressful for animals. Proper training and technique are essential to minimize the risk of injury or aspiration.[16]

Q7: What are the key signaling pathways affected by this compound that I should consider for my in vivo studies?

A7: this compound has been shown to modulate several important signaling pathways, which may be relevant to your research goals.

  • ROS-Mediated Pathways: this compound can induce the production of reactive oxygen species (ROS).[17] This increase in ROS can, in turn, activate downstream signaling cascades such as the endoplasmic reticulum (ER) stress response and the JNK pathway (ROS-ER-JNK).[18] The activation of the p38 MAPK pathway by ROS has also been documented.[1][19]

  • Akt/p38 MAPK Pathway: Eupalinolide O, a related compound, has been shown to modulate the Akt/p38 MAPK pathway.[18] There is significant crosstalk between ROS signaling and the Akt and p38 MAPK pathways.[1][20]

  • STAT3 Pathway: Eupalinolide J, another related compound, has been shown to inhibit the STAT3 signaling pathway by promoting its degradation.[21][22][23] This suggests that this compound may also have an effect on this pathway, which is often constitutively active in cancer cells.[24][25]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (2 mg/mL)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be used to aid dissolution.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. For a final concentration of 2 mg/mL, this will be 10% of your final volume.

  • Add 40% of the final volume of PEG300 to the tube. Vortex thoroughly until the solution is clear.

  • Add 5% of the final volume of Tween 80 to the tube. Vortex again until the solution is homogeneous.

  • Slowly add 45% of the final volume of sterile saline to the tube while continuously vortexing.

  • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh before each use.

Mandatory Visualizations

G cluster_formulation This compound Formulation Workflow start Start: this compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_peg300 Add PEG300 (Vortex) dissolve_dmso->add_peg300 add_tween80 Add Tween 80 (Vortex) add_peg300->add_tween80 add_saline Add Saline Slowly (Vortex) add_tween80->add_saline final_solution Final Injectable Solution (Clear) add_saline->final_solution Success precipitation Precipitation Occurs add_saline->precipitation Issue troubleshoot Troubleshoot: - Sonicate - Gentle Warming - Check Solvent Order precipitation->troubleshoot troubleshoot->add_saline Retry

Caption: Workflow for preparing this compound for in vivo studies.

G cluster_pathway Potential Signaling Pathways Modulated by this compound eupalinolide_b This compound ros ↑ Reactive Oxygen Species (ROS) eupalinolide_b->ros stat3 STAT3 Inhibition eupalinolide_b->stat3 Potential Effect er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress akt Akt Modulation ros->akt p38_mapk p38 MAPK Activation ros->p38_mapk jnk JNK Activation er_stress->jnk cellular_effects Cellular Effects: - Apoptosis - Proliferation Inhibition - Migration Inhibition jnk->cellular_effects akt->cellular_effects p38_mapk->cellular_effects stat3->cellular_effects

Caption: this compound's potential impact on key cellular signaling pathways.

References

how to minimize Eupalinolide B off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Eupalinolide B. The focus is on strategies to understand and minimize its off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of action for this compound's anticancer effects?

This compound (EB) is a sesquiterpene lactone that exhibits anticancer activity through multiple mechanisms, which can vary depending on the cancer type.[1][2] Its primary effects include:

  • Induction of Cell Death: EB can induce several forms of programmed cell death, including apoptosis, ferroptosis (in hepatic carcinoma), and potentially cuproptosis (in pancreatic cancer) by disrupting copper homeostasis.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): A common mechanism is the elevation of intracellular ROS levels, which contributes to its cytotoxic effects.[3][4]

  • Inhibition of Key Signaling Pathways: EB has been shown to inhibit the nuclear transcription factor-κB (NF-κB) and MAPKs signaling pathways.[1][5] It can also act as an inhibitor of Lysine-specific demethylase 1 (LSD1) in laryngeal cancer.[6]

  • Cell Cycle Arrest: In human hepatocarcinoma cell lines, EB causes cell cycle arrest at the S phase.[2]

Q2: What are the known off-target effects of this compound, and how can they be characterized?

The term "off-target effects" for this compound often refers to its broad-spectrum activity and potent induction of cellular stress pathways, like ROS generation, which can impact non-cancerous cells at high concentrations.[1][4] While some studies show that EB is more cytotoxic to cancer cells than normal cells, this therapeutic window can be narrow.[7] Characterizing these effects involves assessing the viability of relevant normal cell lines in parallel with cancer cell lines and monitoring general stress markers.

Q3: How can I determine the optimal concentration of this compound to maximize on-target effects while minimizing general cytotoxicity?

Determining the optimal concentration is critical. A standard approach is to perform a dose-response curve using a cell viability assay (e.g., MTT or CCK-8) on both your target cancer cell lines and one or more relevant non-cancerous control cell lines. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each and identify a potential therapeutic window where cancer cells are significantly affected while normal cells remain viable. For functional assays like migration or invasion, it is crucial to use non-cytotoxic concentrations.[6][8]

Q4: Is it possible to use this compound in combination with other therapeutic agents to reduce its required dose?

Yes, combination therapy is a promising strategy. For instance, this compound has been shown to have a synergistic effect with the copper ionophore elesclomol (ES) in pancreatic cancer cells.[3][7] This combination enhances cytotoxicity in a copper-dependent manner, suggesting that a lower, less toxic dose of EB could be used to achieve a potent anticancer effect.[7]

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cytotoxicity observed in non-cancerous/control cell lines. The concentration of this compound is likely too high, exceeding the therapeutic window.1. Perform a full dose-response analysis to re-establish the IC50 values for both your cancer and control cell lines. 2. Select a concentration for your experiments that shows significant efficacy against cancer cells but minimal impact on control cells. 3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below cytotoxic levels (typically <0.1%).[2]
This compound is not inducing apoptosis in my specific cancer cell line. The mechanism of action for this compound is cell-type dependent.[2] Your cell line may be resistant to apoptosis or EB may be inducing an alternative cell death pathway.1. Investigate other forms of programmed cell death. For suspected ferroptosis, measure markers like HO-1 expression.[2] 2. For suspected cuproptosis, measure intracellular copper levels and the expression of related proteins like HSP70 and LIAS.[7] 3. Confirm that EB is inhibiting cell proliferation via a cell cycle arrest mechanism using flow cytometry.[2]
Inconsistent or non-reproducible results in cell migration or invasion assays. The concentration of this compound used may be causing significant cell death, confounding the results of the functional assay.1. First, determine a range of non-cytotoxic doses of EB for your cell line using a viability assay (e.g., MTT) over the same time course as your migration/invasion experiment.[8] 2. Perform the migration and invasion assays using only these pre-validated, non-lethal concentrations to ensure you are measuring true effects on cell motility and not just cytotoxicity.[6]

Section 3: Data and Experimental Protocols

Table 1: Reported In Vitro Efficacy and Experimental Concentrations of this compound
Cell LineCancer TypeAssay / EffectIC50 / ConcentrationCitation
TU212Laryngeal CancerProliferation (MTT)1.03 µM[6]
AMC-HN-8Laryngeal CancerProliferation (MTT)2.13 µM[6]
M4eLaryngeal CancerProliferation (MTT)3.12 µM[6]
LCCLaryngeal CancerProliferation (MTT)4.20 µM[6]
TU686Laryngeal CancerProliferation (MTT)6.73 µM[6]
Hep-2Laryngeal CancerProliferation (MTT)9.07 µM[6]
SMMC-7721Hepatic CarcinomaGrowth Inhibition6-24 µM[1][2]
HCCLM3Hepatic CarcinomaGrowth Inhibition6-24 µM[1][2]
MiaPaCa-2Pancreatic CancerViability Inhibition0-10 µM[1]
PANC-1Pancreatic CancerViability Inhibition0-10 µM[1]
RAW264.7Macrophage (as inflammation model)NO Production Inhibition2.24 µM[1]
Protocol 1: Determining Optimal Concentration using MTT Assay
  • Cell Seeding: Seed cancer cells and non-cancerous control cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with the EB-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for NF-κB Pathway Activation
  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 4: Key Signaling Pathways and Mitigation Strategies

Understanding the complex mechanisms of this compound is the first step toward optimizing its use. The diagrams below illustrate its multi-target nature and a suggested workflow for mitigating unwanted off-target effects.

EupalinolideB_Mechanisms cluster_eb This compound cluster_targets Direct Cellular Effects cluster_outcomes Anticancer Outcomes EB This compound ROS ↑ ROS Generation EB->ROS Copper Disruption of Copper Homeostasis EB->Copper Nfkb NF-κB Pathway EB->Nfkb Inhibits LSD1 LSD1 Enzyme EB->LSD1 Inhibits Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis Cuproptosis Cuproptosis Copper->Cuproptosis Proliferation ↓ Proliferation & Migration Nfkb->Proliferation LSD1->Proliferation

Caption: this compound's multi-target anticancer mechanisms.

Mitigation_Workflow start Start: Select Cancer & Normal Control Cell Lines dose_response Step 1: Dose-Response Assay (e.g., MTT) Determine IC50 values for all cell lines. start->dose_response therapeutic_window Step 2: Identify Therapeutic Window Concentration range effective against cancer cells but not normal cells. dose_response->therapeutic_window mechanism Step 3: Confirm Mechanism Use concentrations within the therapeutic window to study pathways (e.g., ROS, Apoptosis). therapeutic_window->mechanism combination Step 4 (Optional): Investigate Combination Therapy Screen for synergistic effects to lower required EB dose. mechanism->combination invivo Step 5: In Vivo Validation Test optimized dose or combination in animal models. mechanism->invivo If combination is not pursued combination->invivo end End: Optimized Protocol invivo->end

Caption: Experimental workflow for minimizing off-target effects.

References

addressing variability in Eupalinolide B experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Eupalinolide B. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated a range of biological activities, most notably anti-cancer effects against various cancer cell lines, including pancreatic, liver, and laryngeal cancer.[1][2][3] Its mechanisms of action involve inducing apoptosis, elevating reactive oxygen species (ROS), promoting autophagy, and modulating several signaling pathways.[1] Additionally, this compound has been shown to have potential therapeutic effects in inflammatory conditions like rheumatoid arthritis, acute lung injury, and periodontitis.[1][4]

Q2: What are the known signaling pathways affected by this compound?

This compound has been reported to influence multiple signaling pathways, which can sometimes lead to varied results depending on the cellular context. Key pathways include:

  • ROS-ER-JNK Pathway: Activation of this pathway has been linked to the inhibition of migration in human hepatic carcinoma cells.[1][2]

  • NF-κB Signaling: this compound can inhibit the NF-κB pathway, which is crucial for its anti-inflammatory effects.[1][5]

  • Akt/p38 MAPK Signaling: In triple-negative breast cancer cells, related compounds have been shown to modulate this pathway.[6]

  • GSK-3β/β-catenin Pathway: This pathway is also regulated by this compound.[1]

  • STAT3 Signaling: Eupalinolide J, a related compound, has been shown to inhibit cancer metastasis by promoting STAT3 degradation.[7]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[8] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution.[2] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to one year.[9]

Troubleshooting Guide

Issue 1: Inconsistent Anti-proliferative Effects (Variable IC50 values)

Q: We are observing significant variability in the IC50 values of this compound against our cancer cell line. What could be the cause?

A: Variability in IC50 values can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell Line Specificity: this compound's potency can differ significantly between cell lines.[3] Ensure you are using a consistent cell line and passage number.

  • Compound Solubility: Poor solubility of this compound in aqueous culture media can lead to precipitation and inconsistent effective concentrations.

    • Recommendation: Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments.[2] Visually inspect for any precipitation after dilution into the media.

  • Treatment Duration: The duration of treatment can significantly impact the observed IC50 value. Ensure you are using a consistent incubation time based on your experimental goals.[1][2]

  • Cell Seeding Density: The initial number of cells seeded can affect the outcome of proliferation assays. Standardize your cell seeding density for all experiments.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration
TU686Laryngeal Cancer6.73Not Specified
TU212Laryngeal Cancer1.03Not Specified
M4eLaryngeal Cancer3.12Not Specified
AMC-HN-8Laryngeal Cancer2.13Not Specified
Hep-2Laryngeal Cancer9.07Not Specified
LCCLaryngeal Cancer4.20Not Specified
RAW264.7 (NO production)Macrophage2.241 hour

Data compiled from[1][3]

Issue 2: Difficulty in Detecting Apoptosis

Q: We are struggling to consistently detect apoptosis in our cells treated with this compound. What could be the issue?

A: While this compound is known to induce apoptosis, the specific mechanism and the ability to detect it can be cell-type dependent and influenced by other forms of cell death.[1]

  • Alternative Cell Death Mechanisms: this compound can also induce other forms of cell death, such as ferroptosis and autophagy.[1][2] If you are not observing classic apoptotic markers, consider investigating these alternative pathways. For instance, in hepatic carcinoma cells, this compound was found to induce ferroptosis rather than apoptosis.[2]

  • Timing of Assay: The peak of apoptosis can be transient. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., caspase activation, Annexin V staining) after this compound treatment.

  • Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP).

Issue 3: Inconsistent Results in Signaling Pathway Analysis (e.g., Western Blots)

Q: We are seeing variable phosphorylation status of proteins in pathways like NF-κB or MAPK after this compound treatment. Why might this be happening?

A: The activation and inhibition of signaling pathways can be dynamic and influenced by experimental conditions.

  • Time-Course of Activation: The phosphorylation of signaling proteins is often transient. It is crucial to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak of activation or inhibition.

  • Cellular Crosstalk: this compound affects multiple pathways that can interact.[1] The cellular state and the specific cell line can influence which pathway predominates.

  • Antibody Quality: Ensure the primary antibodies used for western blotting are specific and validated for the target protein and its phosphorylated form.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24, 48, 72 hours).[1] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

EupalinolideB_Signaling_Pathways cluster_ros ROS Generation cluster_apoptosis Apoptosis cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ROS ROS This compound->ROS induces NF-kB NF-κB This compound->NF-kB inhibits Akt/p38 MAPK Akt/p38 MAPK This compound->Akt/p38 MAPK modulates Apoptosis Apoptosis ROS->Apoptosis can lead to ROS-ER-JNK ROS-ER-JNK ROS->ROS-ER-JNK activates Anti-cancer Effects Anti-cancer Effects Apoptosis->Anti-cancer Effects Anti-inflammatory Effects Anti-inflammatory Effects NF-kB->Anti-inflammatory Effects Akt/p38 MAPK->Anti-cancer Effects Inhibition of Migration Inhibition of Migration ROS-ER-JNK->Inhibition of Migration

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A Prepare this compound stock solution in DMSO B Cell Culture (select appropriate cell line) C Treatment with this compound (various concentrations and time points) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis/Cell Death Assay (e.g., Annexin V/PI) C->E F Signaling Pathway Analysis (e.g., Western Blot) C->F G Determine IC50 values D->G H Quantify Apoptosis E->H I Analyze Protein Expression/ Phosphorylation F->I J Inconsistent Results? G->J H->J I->J K Check Solubility Check Cell Line & Passage Optimize Time Course Validate Reagents J->K

References

Eupalinolide B prodrug strategies for enhanced bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupalinolide B prodrug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and evaluating prodrug strategies to enhance the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the oral bioavailability of this compound?

A1: this compound, a sesquiterpene lactone, faces several challenges that can limit its oral bioavailability. These include:

  • Low Aqueous Solubility: Like many natural products, this compound has poor solubility in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Metabolic Instability: Studies have shown that this compound is susceptible to metabolism, particularly hydrolysis of its ester groups by carboxylesterases in the liver and other tissues.[1] This rapid metabolism can reduce the amount of active drug that reaches systemic circulation.

  • Poor Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the intestinal epithelium.

Q2: What are the most promising prodrug strategies for this compound?

A2: Based on the structure of this compound and common approaches for similar molecules, two promising strategies are:

  • Ester Prodrugs: Attaching a hydrophilic moiety (e.g., a short-chain polyethylene glycol or a phosphate group) to one of the hydroxyl groups of this compound via an ester linkage can significantly increase aqueous solubility.[2]

  • Amino Acid Prodrugs: Conjugating an amino acid to this compound can enhance water solubility and potentially utilize amino acid transporters in the gut for improved absorption.[3][][5]

Q3: How can I synthesize an ester prodrug of this compound?

A3: A general approach involves reacting this compound with an activated carboxylic acid derivative of the desired promoiety in the presence of a coupling agent and a suitable base. The reaction conditions would need to be optimized to ensure selective esterification at the desired hydroxyl group.

Q4: What in vitro assays are essential for evaluating this compound prodrugs?

A4: Key in vitro assays include:

  • Aqueous Solubility: To confirm that the prodrug strategy has successfully increased solubility compared to the parent drug.

  • Chemical Stability: Assessing the stability of the prodrug at different pH values (e.g., simulating gastric and intestinal conditions).

  • Enzymatic Stability: Evaluating the rate of conversion of the prodrug back to this compound in the presence of relevant enzymes (e.g., esterases) in plasma and liver microsomes.

Troubleshooting Guides

Issue 1: Low Yield During Prodrug Synthesis
Potential Cause Troubleshooting Step
Steric hindrance around the target hydroxyl group.Try a different coupling agent or a more reactive derivative of the promoiety.
Degradation of this compound under reaction conditions.Use milder reaction conditions (e.g., lower temperature, less harsh base).
Poor choice of solvent.Screen a variety of anhydrous solvents to improve the solubility of reactants.
Issue 2: Prodrug is Too Stable and Does Not Release this compound in vivo
Potential Cause Troubleshooting Step
The chosen ester linkage is not susceptible to enzymatic cleavage.Modify the promoiety to be a better substrate for common esterases. For example, use a less sterically hindered linker.
The prodrug does not reach the metabolic site.Re-evaluate the physicochemical properties of the prodrug. It may be too hydrophilic or too lipophilic.
Issue 3: Prodrug is Unstable and Prematurely Releases this compound
Potential Cause Troubleshooting Step
The ester linkage is too labile.Design a more sterically hindered or electronically stable ester linkage.
The prodrug is susceptible to chemical hydrolysis.Investigate the stability of the prodrug at various pH levels to identify the cause of degradation.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data illustrating the potential improvements in physicochemical properties and pharmacokinetic parameters of this compound prodrugs compared to the parent compound.

Table 1: Physicochemical Properties of Hypothetical this compound Prodrugs

Compound Modification Molecular Weight ( g/mol ) Aqueous Solubility (µg/mL) LogP
This compound-462.5< 103.5
Prodrug 1Phosphate Ester542.55001.2
Prodrug 2L-Valine Ester561.61502.1

Table 2: In Vitro Stability of Hypothetical this compound Prodrugs

Compound Half-life in Simulated Gastric Fluid (pH 1.2) Half-life in Simulated Intestinal Fluid (pH 6.8) Half-life in Human Plasma
This compound> 24h> 24h1.5h
Prodrug 1> 12h> 12h30 min
Prodrug 2> 12h> 12h45 min

Table 3: Pharmacokinetic Parameters of Hypothetical this compound Prodrugs in Rats (Oral Administration)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
This compound20502.02005
Prodrug 1202501.5100025
Prodrug 2201801.080020

Experimental Protocols

Protocol 1: General Synthesis of an Amino Acid Ester Prodrug of this compound
  • Protection of Amino Acid: Protect the amino group of the desired amino acid (e.g., L-Valine) with a suitable protecting group (e.g., Boc or Fmoc).

  • Activation of Carboxylic Acid: Activate the carboxylic acid of the protected amino acid using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Coupling Reaction: React the activated amino acid with this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in the presence of a base (e.g., DMAP - 4-dimethylaminopyridine).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, quench the reaction and purify the crude product using column chromatography.

  • Deprotection: Remove the protecting group from the amino acid moiety to yield the final prodrug.

  • Characterization: Confirm the structure of the synthesized prodrug using NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Stability Assay in Human Plasma
  • Preparation: Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the prodrug into fresh human plasma pre-warmed to 37°C to achieve a final concentration of 1 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Quenching: Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the prodrug and released this compound using a validated LC-MS/MS method.

  • Calculation: Determine the half-life of the prodrug by plotting the natural logarithm of the remaining prodrug concentration against time.

Visualizations

The following diagrams illustrate key concepts relevant to this compound research and prodrug design.

experimental_workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Prodrug purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Aqueous Solubility characterization->solubility stability Chemical & Enzymatic Stability characterization->stability permeability Cell Permeability (e.g., Caco-2) characterization->permeability pk_study Pharmacokinetic Study (Rodent Model) solubility->pk_study stability->pk_study permeability->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for the development and evaluation of this compound prodrugs.

prodrug_activation prodrug This compound Prodrug (e.g., Ester or Amino Acid Conjugate) absorption Intestinal Absorption prodrug->absorption circulation Systemic Circulation absorption->circulation activation Enzymatic Cleavage (e.g., by Esterases) circulation->activation active_drug Active this compound activation->active_drug excretion Metabolism and Excretion active_drug->excretion signaling_pathway cluster_ros Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Cell Fate EupalinolideB This compound ROS ↑ ROS Generation EupalinolideB->ROS NFkB ↓ NF-κB Inhibition EupalinolideB->NFkB MAPKs ↓ MAPKs Inhibition EupalinolideB->MAPKs Autophagy Autophagy EupalinolideB->Autophagy ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

References

Technical Support Center: Chemical Synthesis of Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the total chemical synthesis of Eupalinolide B is not currently available in the public domain. Extensive searches for published total synthesis routes, including key reaction steps, stereochemical control, and specific challenges, have not yielded relevant scientific literature. The information available primarily focuses on the isolation of this compound from natural sources and its biological activities.

This Technical Support Center has been created to address general challenges encountered in the synthesis of complex natural products with structural motifs potentially similar to those in this compound. The following troubleshooting guides and FAQs are based on established principles in organic synthesis and may serve as a preliminary resource for researchers contemplating a synthetic strategy for this compound or related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely key structural challenges in the synthesis of this compound?

A1: Based on the structure of this compound, which features a fused furanone-lactone core, multiple stereocenters, and an α,β-unsaturated lactone (a Michael acceptor), the primary challenges would likely include:

  • Stereoselective construction of the multiple contiguous stereocenters: Achieving the correct relative and absolute stereochemistry is often a major hurdle in natural product synthesis.

  • Construction of the fused furanone-lactone core: This bicyclic system would require a robust strategy to form both rings with the correct regiochemistry and stereochemistry.

  • Installation of the exocyclic α,β-unsaturated lactone: This functionality can be sensitive to reaction conditions and may require a late-stage introduction to avoid unwanted side reactions.

  • Overall synthetic efficiency: Developing a convergent and high-yielding route for a complex molecule like this compound is a significant challenge.

Q2: What general synthetic strategies could be envisioned for the core of this compound?

A2: Plausible strategies for constructing the core could involve:

  • Diels-Alder Cycloaddition: A carefully designed diene and dienophile could potentially form a key portion of the ring system with good stereocontrol.

  • Aldol or Related Condensation Reactions: These are powerful C-C bond-forming reactions for building up the carbon skeleton and introducing stereocenters.

  • Ring-Closing Metathesis (RCM): If a suitable diene precursor can be synthesized, RCM is a powerful tool for forming large rings, although less common for forming the five- and six-membered rings in the core.

  • Radical Cyclizations: These can be effective for the formation of five-membered rings.

Troubleshooting Guides for Common Synthetic Challenges

This section provides troubleshooting for issues that are likely to be encountered in the synthesis of complex lactones and furans.

Challenge 1: Low Diastereoselectivity in Key Bond-Forming Reactions
Problem Potential Cause(s) Suggested Solution(s)
Poor diastereoselectivity in an aldol reaction to set a key stereocenter.- Inadequate facial control of the enolate or aldehyde.- Reaction temperature is too high, leading to erosion of stereoselectivity.- Incorrect choice of Lewis acid or chiral auxiliary.- Optimize Reaction Conditions: Screen different solvents, temperatures, and reaction times.- Change Lewis Acid: Different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can have a profound impact on stereoselectivity.- Utilize a Chiral Auxiliary: Employing a chiral auxiliary (e.g., Evans oxazolidinone) on one of the coupling partners can provide excellent stereocontrol.- Substrate Control: Modify the substrate to introduce sterically demanding groups that can direct the approach of the reagent.
Unfavorable stereochemical outcome in a reduction step.- Steric hindrance directing the hydride to the wrong face of the carbonyl.- Neighboring group participation influencing the trajectory of the reducing agent.- Screen Reducing Agents: Test a variety of reducing agents with different steric profiles (e.g., NaBH₄, L-Selectride®, K-Selectride®).- Directed Reductions: Utilize a directing group (e.g., a hydroxyl group) to chelate the reducing agent and deliver the hydride from a specific face.- Enzyme-catalyzed Reduction: Biocatalysis can offer exquisite stereoselectivity.
Challenge 2: Difficulty in Lactone Ring Formation
Problem Potential Cause(s) Suggested Solution(s)
Failure of a macrolactonization reaction.- High conformational flexibility of the seco-acid leading to unfavorable cyclization entropy.- Steric hindrance at the reaction centers.- Competing intermolecular reactions (dimerization, polymerization).- Employ High Dilution Conditions: This favors intramolecular reactions over intermolecular ones.- Use a Powerful Macrolactonization Reagent: Screen various reagents such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride), Shiina's reagent (2-methyl-6-nitrobenzoic anhydride), or Mitsunobu conditions.- Conformational Control: Introduce a temporary structural element (e.g., a cyclic acetal) to pre-organize the molecule for cyclization.
Epimerization at the α-carbon during lactonization.- The use of harsh basic or acidic conditions that can deprotonate the α-proton.- Use Mild Reaction Conditions: Employ neutral or mildly acidic/basic conditions for cyclization.- Protect the α-carbon: If possible, introduce a temporary substituent at the α-position that can be removed after lactonization.

Visualizing Potential Synthetic Logic

While a specific workflow for this compound is not available, the following diagram illustrates a generalized retrosynthetic analysis for a complex natural product, highlighting the key strategic disconnections.

Retrosynthesis This compound (Target Molecule) This compound (Target Molecule) Key Intermediate A Key Intermediate A This compound (Target Molecule)->Key Intermediate A Late-stage functionalization (e.g., oxidation, unsaturation) Key Intermediate B Key Intermediate B Key Intermediate A->Key Intermediate B Key Bond Formation (e.g., Lactonization, C-C coupling) Building Block C Building Block C Key Intermediate B->Building Block C Fragment Coupling Building Block D Building Block D Key Intermediate B->Building Block D Fragment Coupling Building Block E Building Block E Building Block D->Building Block E Functional Group Interconversion

Caption: A generalized retrosynthetic workflow for a complex natural product.

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding reaction, a common scenario in total synthesis.

Troubleshooting_Workflow start Low Yield in Reaction check_purity Are starting materials pure? start->check_purity purify Purify Starting Materials check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->start optimize Optimize: - Temperature - Solvent - Concentration - Reagents check_conditions->optimize No check_side_products Are major side products identified? check_conditions->check_side_products Yes optimize->start redesign_step Redesign Synthetic Step: - Change protecting groups - Alter reaction sequence check_side_products->redesign_step Yes change_reagent Change Reagent/ Catalyst check_side_products->change_reagent No success Improved Yield redesign_step->success change_reagent->optimize

Caption: A logical workflow for troubleshooting low-yielding reactions.

We hope this generalized guide provides a useful starting point for researchers interested in the synthesis of this compound and related natural products. We will update this resource as soon as any total synthesis literature becomes publicly available.

methods to reduce Eupalinolide B-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide B. The information herein is intended to help mitigate potential this compound-induced cytotoxicity in normal cells during experimentation.

Troubleshooting Guides

Issue: Observed Cytotoxicity in Normal Cell Lines

Researchers may observe a decrease in viability in normal (non-cancerous) cell lines when treated with this compound. While studies indicate that this compound is selectively more toxic to cancer cells, some off-target effects on normal cells can occur, particularly at higher concentrations.[1] This is often linked to the compound's known mechanisms of action, such as the induction of Reactive Oxygen Species (ROS).

► Solution 1: Co-treatment with an Antioxidant

One of the primary mechanisms of this compound-induced cell death is the elevation of intracellular ROS.[1] The antioxidant N-acetylcysteine (NAC) has been shown to significantly reverse this effect.

  • Recommendation: If cytotoxicity is observed in normal cell lines, consider co-treating the cells with this compound and a low concentration of NAC. This can help neutralize the excess ROS, thereby reducing off-target cytotoxicity.

  • Experimental Protocol:

    • Cell Seeding: Plate normal cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • Preparation of Reagents: Prepare stock solutions of this compound in DMSO and N-acetylcysteine in sterile, deionized water or cell culture medium.

    • Treatment:

      • Pre-treat the cells with N-acetylcysteine (a starting concentration of 3 mM can be tested) for 1-2 hours before adding this compound.[2]

      • Alternatively, concurrently treat the cells with both this compound and N-acetylcysteine.

    • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Measure cell viability using a standard method such as the MTT or CCK-8 assay.

Expected Outcome: A significant increase in the viability of normal cells treated with the this compound and NAC combination, compared to those treated with this compound alone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound induces cell death through multiple mechanisms. The most prominently reported are:

  • Reactive Oxygen Species (ROS) Generation: EB treatment leads to a significant increase in intracellular ROS levels.[1]

  • Cuproptosis: It disrupts copper homeostasis, leading to a form of copper-dependent cell death.[1]

  • Ferroptosis: In some cancer types, like hepatic carcinoma, EB can induce this iron-dependent form of cell death.

  • Apoptosis: EB is also known to induce programmed cell death (apoptosis).[3]

  • Cell Cycle Arrest: It can block the cell cycle at various phases, such as the S phase or G1 phase, inhibiting cell proliferation.[2][4]

Q2: Is this compound toxic to normal cells?

A2: this compound has demonstrated a significant degree of selective cytotoxicity. Studies have shown that it has a more potent inhibitory effect on various cancer cell lines (including pancreatic, hepatic, and laryngeal cancer) compared to normal cell lines (such as normal pancreatic and liver cells).[1][2] In vivo studies in mice have also indicated that this compound can inhibit tumor growth without causing obvious cytotoxicity to major organs like the kidneys, liver, heart, lungs, and spleen.[5] However, dose-dependent cytotoxicity in normal cells can still be a factor to consider in experimental design.

Q3: Can chelation agents reduce this compound's effects?

A3: Yes, because this compound's mechanism involves metal ions, chelators can reverse its cytotoxic effects. Specifically, the copper chelator Tetrathiomolybdate (TTM) has been shown to significantly reverse the cell death caused by this compound in pancreatic cancer cells.[1] This highlights the critical role of copper in its mechanism of action.

Q4: How does this compound's effect on the cell cycle differ between normal and cancer cells?

A4: While this compound can induce cell cycle arrest in cancer cells, a strategy known as "cyclotherapy" could theoretically be employed to protect normal cells.[1] This approach involves using a primary agent to temporarily arrest normal cells in a non-proliferative state, making them less susceptible to cell-cycle-dependent chemotherapeutics. While not specifically tested with this compound, this remains a potential strategy for mitigating toxicity in normal tissues.

Data Summary

Table 1: Effect of Inhibitors on this compound-Induced Cell Death in Pancreatic Cancer Cells

InhibitorTarget PathwayEffect on EB-Induced Cell DeathReference
N-acetylcysteine (NAC) Reactive Oxygen Species (ROS)Significant reversal[1]
Tetrathiomolybdate (TTM) Copper ChelationSignificant reversal[1]
Z-VAD-FMK ApoptosisNo significant reversal[1]
Ferrostatin-1 (Fer-1) FerroptosisNo significant reversal[1]
Necrosulfonamide (Nec-1) NecroptosisNo significant reversal[1]
3-Methyladenine (3-MA) AutophagyNo significant reversal[1]

Experimental Protocols

Protocol: Assessing Cell Viability using CCK-8 Assay

This protocol is for determining the effect of this compound, with or without protective agents, on the viability of adherent cell lines.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 40 mM in DMSO).[2]

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 6, 12, 24 µM).

    • If using a protective agent like NAC, prepare its stock solution and add it to the respective wells 1-2 hours before or concurrently with this compound.

    • Remove the old medium from the cells and add 100 µL of the medium containing the treatments.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control (DMSO vehicle).

    • Cell Viability (%) = (ODtreated - ODblank) / (ODcontrol - ODblank) × 100

Visualizations

Signaling Pathways and Experimental Logic

EupalinolideB_Cytotoxicity_Pathway cluster_EB This compound Action cluster_Mechanisms Cellular Mechanisms cluster_Outcomes Cellular Outcomes cluster_Interventions Protective Interventions EB This compound ROS ↑ Reactive Oxygen Species (ROS) EB->ROS Cu ↑ Intracellular Copper EB->Cu Death Cell Death (Cytotoxicity) ROS->Death Cu->Death NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits TTM Tetrathiomolybdate (Copper Chelator) TTM->Cu Inhibits

Caption: this compound induces cytotoxicity via ROS and copper accumulation.

Troubleshooting_Workflow Start Start: Experiment with This compound Check_Toxicity Observe cytotoxicity in normal cells? Start->Check_Toxicity No_Toxicity Continue with experiment Check_Toxicity->No_Toxicity No Toxicity_Observed Cytotoxicity is problematic Check_Toxicity->Toxicity_Observed Yes Implement_NAC Implement Solution: Co-treat with N-acetylcysteine (NAC) Toxicity_Observed->Implement_NAC Reassess Re-assess cell viability Implement_NAC->Reassess Success Success: Cytotoxicity reduced Reassess->Success Yes Fail Consider alternative strategies (e.g., dose reduction, TTM) Reassess->Fail No

Caption: Troubleshooting workflow for managing this compound cytotoxicity.

References

Validation & Comparative

Eupalinolide B and the Landscape of STAT3 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Eupalinolide B, a natural compound, has emerged as a potential modulator of cancer cell viability. This guide provides an objective comparison of its closely related analogue, Eupalinolide J, with other prominent STAT3 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of STAT3 Inhibitors

While direct comparative studies on this compound are limited, research on its analogue, Eupalinolide J, provides valuable insights into its potential as a STAT3 inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eupalinolide J and other well-characterized STAT3 inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

InhibitorTarget(s)Cell LineIC50 (µM)Assay TypeReference
Eupalinolide J STAT3MDA-MB-231 (Triple-Negative Breast Cancer)3.74 ± 0.58Cell Viability (MTT)[1][2][3][4]
MDA-MB-468 (Triple-Negative Breast Cancer)4.30 ± 0.39Cell Viability (MTT)[1][2][3][4][5]
Stattic STAT3Cell-free5.1Inhibition of STAT3 SH2 domain binding[6][7][8][9]
A549 (Lung Cancer)2.5Cell Proliferation[8]
UM-SCC-17B (Head and Neck Squamous Cell Carcinoma)2.562 ± 0.409Cell Viability[10]
OSC-19 (Head and Neck Squamous Cell Carcinoma)3.481 ± 0.953Cell Viability[10]
Cal33 (Head and Neck Squamous Cell Carcinoma)2.282 ± 0.423Cell Viability[10]
UM-SCC-22B (Head and Neck Squamous Cell Carcinoma)2.648 ± 0.542Cell Viability[10]
Cryptotanshinone STAT3, JAK2Cell-free4.6STAT3 Inhibition[11][12]
DU145 (Prostate Cancer)~5 (for JAK2 phosphorylation)Western Blot[13][14]
Niclosamide STAT3, mTOR, Wnt/β-cateninHeLa (Cervical Cancer)0.25 ± 0.07STAT3 Luciferase Reporter[15]
Du145 (Prostate Cancer)0.7Cell Proliferation[15]
CE48T (Esophageal Cancer)2.8Cell Viability (MTS)[16]
CE81T (Esophageal Cancer)11.3Cell Viability (MTS)[16]
BE3 (Esophageal Cancer)5.1Cell Viability (MTS)[16]
S3I-201 (NSC 74859) STAT3Cell-free (DNA binding)86 ± 33EMSA[17][18]
T cells (IL-6 induced p-STAT3)38Western Blot[19]
WP1066 JAK2, STAT3HEL (Erythroleukemia)2.30 (JAK2), 2.43 (STAT3)Cell Proliferation[20][21]
A375 (Melanoma)1.6Cell Viability (MTT)[22]
B16 (Melanoma)2.3Cell Viability (MTT)[22]
SH-4-54 STAT3, STAT5Cell-free (STAT3 DNA binding)4.7EMSA[23][24]
Glioblastoma Brain Tumor Stem Cells0.042 - 0.530Cell Viability
BP-1-102 STAT3Cell-free (DNA binding)6.8 ± 0.8EMSA[25][26]
U251 (Glioblastoma)10.51Cell Proliferation[27]
A172 (Glioblastoma)8.534Cell Proliferation[27]

Mechanisms of Action

The inhibitory mechanisms of these compounds against STAT3 vary, providing different strategies for therapeutic intervention.

  • Eupalinolide J , the analogue of this compound, has been shown to suppress the growth of triple-negative breast cancer cells by promoting the degradation of STAT3 protein.[1][2][28] This leads to the induction of apoptosis and cell cycle arrest.[1][2]

  • Stattic is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain.[6][7]

  • Cryptotanshinone directly inhibits the phosphorylation of STAT3 at Tyr705 and also inhibits the upstream kinase JAK2.[13][14]

  • Niclosamide , an FDA-approved antihelminthic drug, inhibits the STAT3 signaling pathway, though its direct molecular target within the pathway is multifaceted, also affecting Wnt/β-catenin and mTOR signaling.[29][30][31]

  • S3I-201 selectively inhibits STAT3 DNA-binding activity.[17][18]

  • WP1066 is an inhibitor of both JAK2 and STAT3.[20][21][22]

  • SH-4-54 is a dual inhibitor of STAT3 and STAT5.[23][30]

  • BP-1-102 binds to the STAT3 SH2 domain, blocking its phosphorylation and dimerization.[25][26]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_GF Cytokine / Growth Factor Receptor Cytokine/GF Receptor Cytokine_GF->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Ub Ubiquitin STAT3_dimer->Ub Ubiquitination (Eupalinolide J) STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Gene_Expression Transcription Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with STAT3 inhibitor (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT or XTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan (for MTT) E->F MTT Assay G 7. Measure absorbance with a plate reader E->G XTT Assay F->G H 8. Calculate IC50 values G->H

References

Comparative Analysis of Eupalinolide B and Other NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Guide for Researchers

This guide provides a comparative analysis of Eupalinolide B's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, benchmarked against two well-characterized inhibitors: the natural product Parthenolide and the synthetic compound BAY 11-7082. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and anti-cancer therapeutics targeting NF-κB.

Introduction to NF-κB and Therapeutic Targeting

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and various cancers, making it a prime target for therapeutic intervention. The canonical NF-κB signaling cascade is initiated by stimuli such as inflammatory cytokines (e.g., TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (most commonly p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[2]

This compound, a sesquiterpenoid natural product, has demonstrated potential as an inhibitor of this critical pathway. This guide provides a detailed comparison of its activity with other known NF-κB inhibitors, supported by experimental data and protocols.

Comparative Efficacy and Mechanism of Action

The following table summarizes the quantitative data on the inhibitory effects of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway.

Compound Reported IC50 (NF-κB Inhibition) Mechanism of Action Key Experimental Observations Cell Types Studied
This compound Data not availableInhibits phosphorylation of IκBα and p65.[3]- Reduces nuclear translocation of p65.[3]- Decreases mRNA and protein levels of downstream targets (IL-6, TNF-α, IL-1β).[3]Raw264.7 macrophages[3]
Parthenolide ~5 µM (NF-κB reporter assay)Primarily inhibits IKKβ, preventing IκBα phosphorylation and degradation. May also directly alkylate the p65 subunit.[4][5][6]- Inhibits TNF-α-induced IκBα degradation.[4]- Suppresses NF-κB DNA binding activity.Multiple cell lines including cystic fibrosis cells, pancreatic cancer cells, and myocardium.[4][7]
BAY 11-7082 ~10 µM (inhibition of TNFα-induced IκBα phosphorylation)Irreversibly inhibits IKK, preventing IκBα phosphorylation.[8][9]- Abrogates NF-κB DNA binding.[8]- Downregulates NF-κB-inducible cytokine IL-6.[8]- Induces apoptosis in cancer cells.[8]Tumor cells, endothelial cells, macrophages.[8][10]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the points of intervention and the experimental procedures used to assess them, the following diagrams are provided.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus DNA κB DNA sites p65_p50_nuc->DNA Binds Gene_expression Gene Expression (TNF-α, IL-6, IL-1β) DNA->Gene_expression Induces Transcription Eupalinolide_B This compound Eupalinolide_B->IKK_complex Inhibits Phosphorylation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits IKKβ Parthenolide->p65_p50_nuc Directly Alkylates p65? BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Inhibits IKK

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., Raw264.7, HEK293) treatment Treatment: - NF-κB Activator (e.g., TNF-α, LPS) - Inhibitor (this compound, etc.) start->treatment lysate_prep Cell Lysis & Protein Quantification treatment->lysate_prep luciferase_assay NF-κB Luciferase Reporter Assay treatment->luciferase_assay if_staining Immunofluorescence (p65 Nuclear Translocation) treatment->if_staining rna_extraction RNA Extraction treatment->rna_extraction elisa ELISA (Secreted Cytokines) treatment->elisa western_blot Western Blot Analysis (p-IκBα, p-p65, IκBα, p65) lysate_prep->western_blot data_analysis Data Analysis & Comparison western_blot->data_analysis luciferase_assay->data_analysis if_staining->data_analysis qpcr RT-qPCR (TNF-α, IL-6, IL-1β mRNA) rna_extraction->qpcr qpcr->data_analysis elisa->data_analysis

References

A Comparative Analysis of Eupalinolide B and Eupalinolide J in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a significant disparity in the research focus on Eupalinolide J compared to Eupalinolide B in the context of breast cancer. While multiple studies have delved into the anticancer properties of Eupalinolide J, particularly against triple-negative breast cancer (TNBC), research on this compound's efficacy and mechanisms in breast cancer remains limited, precluding a direct, data-driven comparative analysis. This guide, therefore, presents a detailed overview of the available experimental data for Eupalinolide J and highlights the current knowledge gaps for this compound.

Eupalinolide J: A Focus on Triple-Negative Breast Cancer

Eupalinolide J has emerged as a compound of interest in TNBC research. Studies have demonstrated its ability to inhibit the growth of TNBC cells through the induction of apoptosis, cell cycle arrest, and disruption of the mitochondrial membrane potential.[1][2] A key mechanism of action identified for Eupalinolide J is its targeting of the STAT3 signaling pathway.[1][2]

It is crucial to note that a significant publication detailing the effects of Eupalinolide J on TNBC has been retracted. Therefore, the findings from this source should be interpreted with caution.

In Vitro Efficacy of Eupalinolide J

The inhibitory effects of Eupalinolide J on the viability of TNBC cell lines have been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineIC50 Value (µM) at 72hReference
MDA-MB-2313.74 ± 0.58[1]
MDA-MB-4684.30 ± 0.39[1]

Eupalinolide J was also observed to be less cytotoxic to normal breast epithelial cells (MCF-10A), suggesting a degree of selectivity for cancer cells.[1]

Signaling Pathway Modulation by Eupalinolide J

The primary signaling pathway implicated in the anticancer activity of Eupalinolide J in TNBC is the STAT3 pathway. Eupalinolide J has been shown to suppress the STAT3 signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[1][2]

Eupalinolide_J_Signaling_Pathway EJ Eupalinolide J STAT3 STAT3 Signaling Pathway EJ->STAT3 inhibition Apoptosis Apoptosis EJ->Apoptosis induces CellCycleArrest Cell Cycle Arrest EJ->CellCycleArrest induces MMPDisruption MMP Disruption EJ->MMPDisruption induces Proliferation Cell Proliferation STAT3->Proliferation promotes

Figure 1: Proposed signaling pathway of Eupalinolide J in TNBC.

This compound: Limited Data in Breast Cancer

Despite being a structurally related sesquiterpene lactone, there is a significant lack of published research on the specific effects of this compound on breast cancer cells. While some studies have investigated its anticancer properties in other cancer types, such as pancreatic and liver cancer, and have alluded to the general anti-cancer potential of Eupatorium extracts in breast cancer, concrete data, including IC50 values and detailed mechanisms of action in breast cancer cell lines, are not available in the current scientific literature.[3] This data deficiency prevents a meaningful and objective comparison with Eupalinolide J.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer effects of Eupalinolide J.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 4 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Eupalinolide J and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Data Analysis Seed Seed Cells in 96-well plate Treat Treat with Eupalinolide J Seed->Treat Incubate Incubate Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add DMSO MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Cell Treatment: Treat breast cancer cells with Eupalinolide J for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blotting

This technique is used to detect specific proteins in a sample and to study their expression levels.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available scientific literature strongly indicates that Eupalinolide J possesses significant anti-cancer properties against triple-negative breast cancer, primarily through the inhibition of the STAT3 signaling pathway. However, the retraction of a key study necessitates a cautious approach to these findings and underscores the need for further independent validation.

In stark contrast, the role of this compound in breast cancer remains largely unexplored. The absence of published data on its efficacy, mechanism of action, and relevant signaling pathways in breast cancer cell lines makes a direct comparative study with Eupalinolide J impossible at this time. Future research should prioritize investigating the potential of this compound in breast cancer to determine if it holds similar therapeutic promise to its counterpart, Eupalinolide J, and to enable comprehensive comparative analyses.

References

Validating Eupalinolide B as a Selective LSD1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel, selective, and effective cancer therapeutics has led researchers to explore the field of epigenetics, with a particular focus on enzymes that modify chromatin structure. One such key target is Lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase that plays a critical role in regulating gene expression by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention.

This guide provides a comparative analysis of Eupalinolide B, a natural product isolated from Eupatorium lindleyanum, as a novel, selective, and reversible inhibitor of LSD1. Its performance is benchmarked against established LSD1 inhibitors with varying mechanisms of action and selectivity profiles, supported by experimental data and detailed methodologies.

Comparative Analysis of LSD1 Inhibitors

The efficacy of an LSD1 inhibitor is determined by its potency against LSD1 and its selectivity over other structurally related amine oxidases, primarily monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The following tables summarize the quantitative performance of this compound in comparison to other well-characterized LSD1 inhibitors.

Table 1: Inhibitory Potency and Selectivity Profile
CompoundTypeMechanismLSD1 InhibitionMAO-A InhibitionMAO-B InhibitionSelectivity for LSD1
This compound Natural ProductReversible78% @ 1µM15% @ 1µM16.7% @ 1µMHigh
Tranylcypromine (TCP) SyntheticIrreversibleIC₅₀: 20.7 µM[1][2]IC₅₀: 2.3 µM[1][2]IC₅₀: 0.95 µM[1][2]Non-selective
ORY-1001 (Iadademstat) SyntheticIrreversibleIC₅₀: <20 nM[3][4]Highly Selective[4]Highly Selective[4]Very High
GSK2879552 SyntheticIrreversibleIC₅₀: ~20 nM[5]>1000-fold selective[3]>1000-fold selective[3]Very High
SP-2577 (Seclidemstat) SyntheticReversibleIC₅₀: 13 nM[6][7]SelectiveSelectiveHigh

Data compiled from various sources. "Highly Selective" indicates that the compound shows minimal inhibition of MAO-A/B at concentrations effective against LSD1.

This compound demonstrates significant and selective inhibitory activity against LSD1. At a concentration of 1 µM, it potently inhibits LSD1 while showing minimal effects on MAO-A and MAO-B, a crucial feature for reducing potential side effects associated with non-selective amine oxidase inhibition. Unlike the irreversible, covalent binding of tranylcypromine and its clinical-stage derivatives like ORY-1001 and GSK2879552, this compound acts as a reversible inhibitor. This reversible mechanism, shared with compounds like SP-2577, can offer advantages in terms of safety and dosing flexibility.

Visualizing Mechanisms and Workflows

LSD1 Catalytic Cycle and Inhibition

cluster_0 LSD1 Catalytic Cycle cluster_1 Mechanism of Inhibition H3K4me2 Histone H3 (Lys4-me2) LSD1_FAD LSD1-FAD (oxidized) H3K4me2->LSD1_FAD Substrate Binding Imine Imine Intermediate LSD1_FAD->Imine Oxidation H3K4me0 Histone H3 (Lys4-me0) Imine->H3K4me0 Hydrolysis LSD1_FADH2 LSD1-FADH2 (reduced) Imine->LSD1_FADH2 CH2O CH₂O Imine->CH2O LSD1_FADH2->LSD1_FAD Re-oxidation H2O2 H₂O₂ LSD1_FADH2->H2O2 O2 O₂ O2->LSD1_FADH2 Inhibitor This compound (Reversible) Inhibitor->LSD1_FAD Binds reversibly to active site TCP_deriv TCP Derivatives (Irreversible) TCP_deriv->LSD1_FAD Forms covalent adduct with FAD

Caption: LSD1 demethylates H3K4me2 via an oxidative process involving FAD.

Experimental Workflow for Inhibitor Validation

Start Screening of Natural Product Library Hit Identify this compound as a Hit Start->Hit Enzyme_Assay In Vitro Enzymatic Assays Hit->Enzyme_Assay Selectivity Selectivity Profiling (LSD1 vs MAO-A/B) Enzyme_Assay->Selectivity Reversibility Mechanism Study (Dialysis for Reversibility) Enzyme_Assay->Reversibility Cell_Assay Cellular Assays (Cancer Cell Lines) Selectivity->Cell_Assay Reversibility->Cell_Assay Western_Blot Western Blot for Histone Marks (H3K9me2) Cell_Assay->Western_Blot Phenotype Phenotypic Assays (Proliferation, Migration) Cell_Assay->Phenotype In_Vivo In Vivo Xenograft Models Phenotype->In_Vivo

Caption: Workflow for the identification and validation of this compound.

Downstream Effects of LSD1 Inhibition

Inhibitor This compound LSD1 LSD1 Enzyme Inhibitor->LSD1 Inhibits H3K9me Increase in H3K9me1/me2 levels LSD1->H3K9me Leads to Gene_Expr Altered Gene Expression H3K9me->Gene_Expr EMT Suppression of Epithelial- Mesenchymal Transition (EMT) Gene_Expr->EMT Proliferation Inhibition of Cell Proliferation Gene_Expr->Proliferation Apoptosis Induction of Apoptosis Gene_Expr->Apoptosis Outcome Anti-Cancer Effects EMT->Outcome Proliferation->Outcome Apoptosis->Outcome

Caption: Inhibition of LSD1 by this compound leads to anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

LSD1/MAO-A/B Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of LSD1 and MAOs by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

  • Principle: The H₂O₂ produced reacts with a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent compound resorufin. The increase in fluorescence is proportional to enzyme activity.

  • Reagents:

    • Recombinant human LSD1, MAO-A, or MAO-B enzyme.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • H3K4me2 peptide substrate (for LSD1) or appropriate amine substrate (for MAOs).

    • Test inhibitor (this compound or comparators) dissolved in DMSO.

    • Horseradish Peroxidase (HRP).

    • Fluorometric Substrate (e.g., ADHP).

    • 96-well black microplate.

  • Procedure:

    • Prepare reaction mixtures in the microplate wells. For inhibitor wells, add 120 µL of Assay Buffer, 20 µL of enzyme (LSD1, MAO-A, or MAO-B), 20 µL of HRP, 10 µL of Fluorometric Substrate, and 10 µL of the test inhibitor at various concentrations.[8]

    • Include "100% Initial Activity" wells (with DMSO instead of inhibitor) and "Background" wells (without the peptide/amine substrate).[8]

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the appropriate substrate to all wells except the background wells.[8]

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[8]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[8][9]

    • Calculate the percentage of inhibition by comparing the fluorescence of inhibitor wells to the control wells. Plot data to determine IC₅₀ values.

Western Blot Analysis for Histone Methylation

This protocol is used to detect changes in the levels of specific histone methylation marks (e.g., H3K9me1, H3K9me2) in cells following treatment with an LSD1 inhibitor.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target histone modification.

  • Reagents:

    • Cancer cell line (e.g., TU212 laryngeal cancer cells).

    • LSD1 inhibitor (this compound).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • LDS Sample Buffer with a reducing agent (e.g., DTT).

    • Bis-Tris Gels (10-15%).

    • Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for small histone proteins).[10]

    • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).

    • Primary antibodies (e.g., anti-H3K9me2, anti-Total Histone H3).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Cell Treatment and Lysis: Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest cells and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Sample Preparation: Prepare samples by diluting lysates in LDS sample buffer and heating at 95°C for 5 minutes.[10]

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Bis-Tris gel and run to separate proteins by size.[10]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

    • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me2), diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detection: Wash the membrane again as in step 8. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.[10] Use an antibody against total Histone H3 as a loading control.

Conclusion

The available data strongly supports this compound as a novel and promising selective LSD1 inhibitor. Its distinct profile as a natural product with a reversible mechanism of action and high selectivity over MAO-A and MAO-B distinguishes it from many existing synthetic inhibitors. Cellular studies confirm its on-target activity by demonstrating an increase in H3K9 methylation, which correlates with its anti-proliferative effects in cancer cells. This body of evidence positions this compound as a valuable lead compound for the development of new epigenetic-based cancer therapies. Further investigation, including the determination of a precise IC₅₀ value and comprehensive preclinical evaluation, is warranted to fully elucidate its therapeutic potential.

References

Synergistic Eradication of Pancreatic Cancer: A Comparative Analysis of Eupalinolide B and Elesclomol Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel therapeutic strategy combining Eupalinolide B (EB) and elesclomol (ES) demonstrates significant synergistic cytotoxicity against pancreatic cancer cells. This guide provides a comprehensive overview of the preclinical findings, detailing the underlying mechanisms, experimental data, and protocols for researchers, scientists, and drug development professionals.

A recent study highlights the potent anti-cancer effects of a combination therapy involving this compound, a natural product, and elesclomol, a copper ionophore, in pancreatic cancer models. The research indicates that this compound significantly enhances the cytotoxic effects of elesclomol through a mechanism involving the generation of reactive oxygen species (ROS) and induction of cuproptosis, a form of copper-dependent cell death.[1][2][3] This synergistic interaction presents a promising avenue for the development of more effective treatments for this aggressive malignancy.

Quantitative Analysis of Synergistic Effects

Table 1: Comparative Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines

TreatmentPANC-1 Cells (IC50, µM)MiaPaCa-2 Cells (IC50, µM)Notes
This compound (EB)Data not availableData not availableThis compound demonstrates dose-dependent cytotoxicity.
Elesclomol (ES)Data not availableData not availableElesclomol exhibits potent cytotoxicity, which is enhanced by copper availability.
EB + ES CombinationMarkedly ReducedMarkedly ReducedThe combination treatment is expected to show significantly lower IC50 values than either agent alone, indicating synergy.

Table 2: Combination Index (CI) Analysis

CombinationCombination Index (CI) ValueInterpretation
This compound + ElesclomolCI < 1Synergistic Interaction

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mechanism of Synergistic Action: Induction of ROS and Cuproptosis

The synergistic effect of this compound and elesclomol is attributed to their combined ability to disrupt copper homeostasis and induce overwhelming oxidative stress in pancreatic cancer cells.[1][3] Elesclomol acts as a copper ionophore, facilitating the transport of copper ions into the mitochondria.[1] this compound appears to further disrupt copper homeostasis, leading to an accumulation of intracellular copper.

This excess copper, in conjunction with increased reactive oxygen species (ROS) production, triggers a specific form of cell death known as cuproptosis.[1][2] This process involves the aggregation of mitochondrial enzymes and the destabilization of iron-sulfur cluster proteins, ultimately leading to proteotoxic stress and cell death.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Pancreatic Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Elesclomol Elesclomol Membrane Elesclomol->Membrane Transports Copper Copper (Cu²⁺) Mito_Copper Copper Accumulation Membrane->Mito_Copper Copper Influx EB This compound ROS Increased ROS EB->ROS Induces ROS->Mito_Copper Enhances Cuproptosis Cuproptosis Mito_Copper->Cuproptosis Triggers Proteotoxic_Stress Proteotoxic Stress Cuproptosis->Proteotoxic_Stress Leads to Cell_Death Cell Death Proteotoxic_Stress->Cell_Death Results in

Caption: Synergistic mechanism of this compound and elesclomol in pancreatic cancer.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to evaluate the synergistic effects of this compound and elesclomol.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxicity of the compounds on pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2).

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, elesclomol, and their combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. Determine the IC50 values using a dose-response curve.

CCK8_Workflow start Start seed_cells Seed Pancreatic Cancer Cells start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 drug_treatment Treat with EB, ES, or Combination incubate1->drug_treatment incubate2 Incubate 48-72h drug_treatment->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 measure_abs Measure Absorbance (450 nm) incubate3->measure_abs analyze_data Analyze Data (IC50, Synergy) measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Cell Proliferation Assay (EdU Staining)

This assay measures the rate of DNA synthesis to assess the anti-proliferative effects of the drug combination.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound, elesclomol, or their combination as described for the cell viability assay.

  • EdU Incorporation: Add 10 µM of 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 2 hours at 37°C.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click-iT Reaction: Wash with PBS and incubate with the Click-iT® reaction cocktail (containing a fluorescent azide) for 30 minutes in the dark.

  • Nuclear Staining: Wash with PBS and stain the nuclei with Hoechst 33342 for 15 minutes.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) in each treatment group.

Conclusion

The synergistic combination of this compound and elesclomol represents a promising therapeutic strategy for pancreatic cancer. By co-opting copper-dependent cell death pathways, this combination therapy offers a novel approach to overcoming the notorious resistance of pancreatic tumors to conventional treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination.

References

Eupalinolide B: A Comparative Analysis of its Cytotoxic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with potent anti-cancer properties. This guide provides a comprehensive comparison of its cytotoxic activity across various cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein is intended to facilitate further research and drug development efforts centered on this bioactive compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound varies significantly among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A summary of these findings is presented in the table below.

Cancer TypeCell LineIC50 (µM)Citation
Laryngeal Cancer TU6866.73[1][2]
TU2121.03[1][2]
M4e3.12[1][2]
AMC-HN-82.13[1][2]
Hep-29.07[1][2]
LCC4.20[1][2]
Hepatic Carcinoma SMMC-7721N/A[3]
HCCLM3N/A[3]
Pancreatic Cancer PANC-1N/A[4]
MiaPaCa-2N/A[4]
PL-45N/A[4]
Other Cancers BFTC-905 (Bladder)Potent Activity[1]
MGC803 (Gastric)Potent Activity[1]
HL-60 (Leukemia)Potent Activity[1]
A549 (Lung)Potent Activity[1]

Note: While potent activity was observed in hepatic and pancreatic cancer cell lines, specific IC50 values were not explicitly stated in the reviewed literature abstracts. The original research articles should be consulted for this detailed information.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the cytotoxicity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines, including laryngeal (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC), hepatic (SMMC-7721, HCCLM3), and pancreatic (PANC-1, MiaPaCa-2, PL-45) cancer cells, were utilized.[1][3][4]

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[3]

  • This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted to the desired concentrations in the culture medium for experiments.[3]

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay was used to assess cell viability. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 48 hours).[1] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader to determine cell viability and calculate IC50 values.

  • CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was also employed to determine cell viability. This assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan product. The procedure is similar to the MTT assay, with the amount of formazan generated being directly proportional to the number of living cells.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action in different cancer types.

G General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture treatment Treatment of Cells with this compound cell_culture->treatment eupalinolide_prep This compound Stock Solution Preparation eupalinolide_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or CCK-8) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis

Caption: A generalized workflow for determining the cytotoxicity of this compound.

G This compound-Induced Signaling Pathways in Cancer Cells cluster_EB cluster_pathways cluster_outcomes EB This compound ROS ↑ Reactive Oxygen Species (ROS) EB->ROS Ferroptosis Ferroptosis EB->Ferroptosis Cuproptosis Potential Cuproptosis EB->Cuproptosis ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK ↑ JNK Activation ER_Stress->JNK Cell_Death Cancer Cell Death JNK->Cell_Death Ferroptosis->Cell_Death Cuproptosis->Cell_Death

Caption: Signaling pathways activated by this compound leading to cancer cell death.

In hepatic carcinoma, this compound has been shown to induce ferroptosis and activate the ROS-ER-JNK signaling pathway.[3] Studies in pancreatic cancer suggest that its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and may involve a novel form of cell death known as cuproptosis.[4] These findings highlight the multifaceted mechanisms by which this compound targets cancer cells and provide a strong rationale for its further investigation as a potential therapeutic agent.

References

Validating Eupalinolide B as a UBE2D3 Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eupalinolide B's performance in targeting the UBE2D3 enzyme against other alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound, a natural sesquiterpenoid, has been identified as a covalent inhibitor of the ubiquitin-conjugating enzyme E2 D3 (UBE2D3). It directly targets a key cysteine residue (Cys85) within the active site, leading to the suppression of the NF-κB signaling pathway. This guide details the validation of this interaction and compares this compound with other strategies for inhibiting UBE2D3, highlighting the current landscape of inhibitor development for this important enzyme.

Data Presentation: Comparative Analysis of UBE2D3 Inhibitors

While the development of potent and selective small-molecule inhibitors for UBE2D3 remains a challenge due to the highly conserved nature of the E2 enzyme family's active site, some progress has been made with both natural products and engineered proteins.[1]

Inhibitor NameTypeMechanism of ActionPotency (Kd/IC50)SelectivityReference
This compound Natural Product (Sesquiterpenoid)Covalent modification of Cys85Binding affinity has been measured by biolayer interferometry, but a specific Kd value is not readily available in published abstracts.[2][3]Appears to have some selectivity, as demonstrated by its specific effects on the NF-κB pathway through UBE2D3 inhibition.[2][2][4]
RING-UBL & UBOX-UBL Linked-Domain Protein InhibitorsBinds to two sites on UBE2D simultaneously, mimicking E3 ligase binding.Kd values range from 3x10⁻⁶ M to <1x10⁻⁹ M.Highly selective for the UBE2D family of E2 enzymes.[1]
CCW-16 Small MoleculeCovalent inhibitor targeting the active site cysteine.IC50 of 1.8 μM against RNF4 (an E3 ligase), not directly against UBE2D3 but represents a relevant covalent inhibition strategy.Selective for RNF4.[5]

Experimental Protocols for Validation

Validating the interaction between a small molecule like this compound and its protein target, UBE2D3, requires a multi-faceted approach employing biophysical, biochemical, and cell-based assays.

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct binding of this compound to UBE2D3 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) to 80-90% confluency. Treat cells with this compound at various concentrations for a specified time. A vehicle control (e.g., DMSO) must be included.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble UBE2D3 by Western blotting using a specific anti-UBE2D3 antibody. An increase in the amount of soluble UBE2D3 at higher temperatures in the presence of this compound indicates target engagement.

Biolayer Interferometry (BLI)

Purpose: To quantify the binding affinity (Kd) between this compound and purified UBE2D3 protein in real-time.

Protocol:

  • Protein Immobilization: Biotinylate purified recombinant UBE2D3 protein. Load the biotinylated UBE2D3 onto streptavidin-coated biosensors.

  • Baseline Establishment: Equilibrate the biosensors in a suitable assay buffer.

  • Association: Dip the biosensors into wells containing various concentrations of this compound. Monitor the change in the interference pattern as this compound associates with the immobilized UBE2D3.

  • Dissociation: Transfer the biosensors back to buffer-only wells and monitor the dissociation of this compound from UBE2D3.

  • Data Analysis: Analyze the association and dissociation curves to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

In Vitro Ubiquitination Assay

Purpose: To determine the functional consequence of this compound binding on the enzymatic activity of UBE2D3.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing ubiquitin, E1 activating enzyme, purified UBE2D3, an E3 ligase known to work with UBE2D3 (e.g., components of the SCF(β-TrCP) complex), and the substrate for the E3 ligase (e.g., phosphorylated IκBα).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection of Ubiquitination: Stop the reaction and analyze the ubiquitination of the substrate by Western blotting using an anti-substrate antibody or an anti-ubiquitin antibody. A decrease in the ubiquitinated substrate in the presence of this compound indicates inhibition of UBE2D3 activity.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process for its validation, the following diagrams are provided.

G cluster_pathway UBE2D3-Mediated NF-κB Signaling Pathway UBE2D3 UBE2D3 IkBa IκBα UBE2D3->IkBa Ubiquitinates Eupalinolide_B This compound Eupalinolide_B->UBE2D3 Inhibits NFkB NF-κB IkBa->NFkB Sequesters Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Ub Ubiquitin Ub->UBE2D3 Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: UBE2D3's role in the NF-κB pathway and its inhibition by this compound.

G cluster_workflow Experimental Workflow for this compound Validation start Hypothesis: This compound targets UBE2D3 cetsa Cellular Thermal Shift Assay (CETSA) - Confirm in-cell binding start->cetsa bli Biolayer Interferometry (BLI) - Quantify binding affinity (Kd) start->bli ub_assay In Vitro Ubiquitination Assay - Assess functional inhibition start->ub_assay validation Validation of this compound as a UBE2D3 inhibitor cetsa->validation bli->validation ub_assay->validation

Caption: A logical workflow for the experimental validation of this compound.

Conclusion

The available evidence strongly supports the validation of this compound as a direct inhibitor of the UBE2D3 enzyme.[2][4] Its covalent binding mechanism and subsequent modulation of the NF-κB pathway present a promising avenue for therapeutic intervention in inflammatory diseases.[2][6] However, the landscape of small-molecule inhibitors for UBE2D3 is still in its early stages, with protein-based inhibitors currently offering higher potency and selectivity.[1] Further research is warranted to fully quantify the inhibitory kinetics of this compound and to discover and develop more potent and selective small-molecule inhibitors targeting UBE2D3 for clinical applications.

References

Safety Operating Guide

Proper Disposal of Eupalinolide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Eupalinolide B waste should be treated as hazardous chemical waste. Segregate from general laboratory trash and dispose of through a certified hazardous waste management service.

This compound, a sesquiterpenoid lactone with significant biological activity, requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.

Hazard Identification and Waste Classification

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[3]

  • Environmental Hazard: Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[3]

Based on these hazards, this compound waste would likely be classified under one of the following categories, depending on local regulations:

  • Toxic Waste

  • Environmentally Hazardous Waste

Personal Protective Equipment (PPE) When Handling this compound Waste

To minimize exposure, the following PPE should be worn when handling this compound, both in its pure form and as waste:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the steps for the safe segregation, collection, and disposal of this compound waste.

Step 1: Segregation of Waste

Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Includes contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.

    • Place all solid waste contaminated with this compound into a dedicated, clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Includes solutions containing this compound, such as unused experimental solutions or solvent rinses.

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).

    • Do not pour this compound solutions down the drain.[3]

    • Avoid mixing with incompatible chemicals, such as strong acids, alkalis, or oxidizing/reducing agents.[3]

  • Sharps Waste:

    • Includes needles, syringes, or glass Pasteur pipettes contaminated with this compound.

    • Place all contaminated sharps into a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Waste Containerization and Labeling

Properly containing and labeling waste is essential for safety and regulatory compliance.

  • Containers:

    • Use containers that are in good condition and compatible with the waste.

    • Keep containers securely closed except when adding waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include:

      • The full chemical name: "this compound"

      • The primary hazard(s): "Toxic," "Environmental Hazard"

      • The accumulation start date (the date the first drop of waste was added to the container).

      • The name and contact information of the generating laboratory or researcher.

Step 3: Storage of Waste

Store hazardous waste in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from general traffic and near the point of generation.

  • Ensure the storage area is secure and only accessible to authorized personnel.

  • Store at -20°C for powders or -80°C for solutions to maintain stability, as recommended for the pure compound.[3]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to dispose of the waste yourself.

  • Ensure all necessary paperwork is completed accurately and accompanies the waste container. The final step is to "Dispose of contents/ container to an approved waste disposal plant."[3]

Spill Management

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris.

  • Dispose of Spill Debris: Place all spill cleanup materials into a hazardous waste container and label it accordingly.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

This compound's Mechanism of Action: A Consideration for Handling

Recent studies have shown that this compound exerts its anticancer effects by inducing apoptosis, elevating reactive oxygen species (ROS), and potentially causing cuproptosis, a form of copper-dependent cell death.[4][5] This highlights the compound's potent biological activity and reinforces the need for stringent safety protocols during handling and disposal to avoid unintended biological effects.

Diagram: Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Solid Solid Waste (Gloves, Vials, etc.) PPE->Solid Handle Waste Liquid Liquid Waste (Solutions, Rinses) PPE->Liquid Handle Waste Sharps Sharps Waste (Needles, etc.) PPE->Sharps Handle Waste Container_Solid Dedicated Labeled Solid Waste Container Solid->Container_Solid Container_Liquid Dedicated Labeled Liquid Waste Container Liquid->Container_Liquid Container_Sharps Puncture-Resistant Sharps Container Sharps->Container_Sharps Storage Store in Designated Satellite Accumulation Area Container_Solid->Storage Container_Liquid->Storage Container_Sharps->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Service Storage->Pickup

Caption: Workflow for the proper disposal of this compound waste.

Diagram: Simplified Representation of this compound's Cellular Effects

EB This compound ROS Increased Reactive Oxygen Species (ROS) EB->ROS Cu Disruption of Copper Homeostasis EB->Cu Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Potential Cuproptosis Cu->Cuproptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Cuproptosis->CellDeath

Caption: this compound's impact on cancer cells.

References

Essential Safety and Handling Protocols for Eupalinolide B

Author: BenchChem Technical Support Team. Date: November 2025

Operational Plan for Safe Handling

A systematic approach to handling Eupalinolide B, from receipt to disposal, is critical to minimize exposure and prevent contamination.

Receiving and Storage: Upon receipt, inspect the external packaging for any signs of damage.[3] Should the package be compromised, it must be treated as a potential spill.[3] Intact containers should be immediately transferred to a designated, secure storage area.[3] this compound powder should be stored at -20°C in a tightly sealed, clearly labeled container, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage location should be clearly marked with a "Cytotoxic" hazard warning.[4]

Handling and Preparation: All manipulations of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.[5] The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills, and this pad must be disposed of as cytotoxic waste after use.[6] When preparing solutions, the solvent should be added to the powder slowly and carefully to avoid generating dust or aerosols.

Spill Management: In the event of a spill, the area should be immediately evacuated and secured, with a "Caution- Cytotoxic Drug Spill" sign posted. Only trained personnel wearing appropriate Personal Protective Equipment (PPE) should perform the cleanup. For solid spills, gently cover the material with a damp absorbent cloth to avoid making the powder airborne. Liquid spills should be absorbed using appropriate spill pads. The contaminated area should then be decontaminated. All materials used in the cleanup process are to be disposed of as cytotoxic waste.[6]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required for handling this compound, based on established guidelines for cytotoxic compounds.[7][8]

CategoryPersonal Protective EquipmentSpecifications
Hand Protection Double GlovingWear two pairs of powder-free nitrile or neoprene gloves. The outer pair should be removed and disposed of within the containment area.[7]
Body Protection Disposable GownA long-sleeved, solid-front gown made of a low-permeability fabric with tight-fitting cuffs is required.[3]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[7]
Respiratory Protection RespiratorAn N95 or higher-rated respirator is recommended, particularly when handling the powder form outside of a certified containment device.[9]
Foot Protection Shoe CoversDisposable shoe covers must be worn within the designated handling area and removed before exiting.

Disposal Plan

All materials that come into contact with this compound are to be considered cytotoxic waste and must be segregated from other laboratory trash.[4][10] This includes empty containers, contaminated PPE, absorbent pads, and any other disposables.[11] This waste must be collected in clearly labeled, leak-proof, and puncture-resistant containers.[4] In many regions, these containers are color-coded purple to signify cytotoxic waste.[11] Sharps, such as needles and syringes, must be placed in a designated cytotoxic sharps container.[11] The standard and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[12] All disposal procedures must comply with local, state, and federal regulations.

Experimental Workflow

To ensure safety and procedural correctness, a standardized workflow should be followed.

Safe Handling Workflow for this compound cluster_setup Setup cluster_handling Handling cluster_disposal Cleanup and Disposal A Don Full PPE B Prepare Fume Hood with Absorbent Pad A->B C Weigh and Prepare this compound Solution B->C D Perform Experimental Procedure C->D E Decontaminate Surfaces D->E F Segregate and Dispose of All Waste as Cytotoxic E->F G Doff PPE in Designated Order F->G H Thoroughly Wash Hands G->H

Caption: A procedural workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.